6-Isocyanato-2,3-dihydro-1,4-benzodioxine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-isocyanato-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVYMEFCSKVNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379866 | |
| Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100275-94-3 | |
| Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Isocyanato-1,4-benzodioxan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-isocyanato-2,3-dihydro-1,4-benzodioxine, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and key applications, with a focus on its utility in the development of novel therapeutic agents.
Chemical Properties and Data
This compound is a reactive organic compound featuring a benzodioxane scaffold fused with an isocyanate functional group. This unique combination of a privileged heterocyclic motif and a versatile reactive handle makes it a valuable building block in organic synthesis.
| Property | Value |
| CAS Number | 174092-82-1 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow to brown powder or crystals |
| Melting Point | 81°C to 87°C |
| Boiling Point | 249-250 °C (lit.) |
| Density | 1.289 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5730 (lit.) |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. |
| Stability | Stable under anhydrous conditions. Moisture-sensitive due to the reactivity of the isocyanate group. Should be stored in a dry, cool, and well-ventilated place.[1] |
Synthesis of this compound
Two primary synthetic routes are proposed for the preparation of this compound, starting from readily available precursors.
Route 1: Curtius Rearrangement of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl azide
This route involves the synthesis of the corresponding carboxylic acid, followed by conversion to an acyl azide and subsequent thermal rearrangement.
digraph "Curtius_Rearrangement_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
A [label="3,4-Dihydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="2,3-Dihydro-1,4-benzodioxine-6-carbonyl azide", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B [label="1,2-Dibromoethane, K2CO3", color="#4285F4"];
B -> C [label="KMnO4, H2O", color="#4285F4"];
C -> D [label="SOCl2 or (COCl)2", color="#4285F4"];
D -> E [label="NaN3", color="#4285F4"];
E -> F [label="Heat (Toluene)", color="#EA4335"];
}
Synthetic workflow for Route 2 via phosgenation.
Experimental Protocol:
-
Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine:
-
The starting material, 6-nitro-2,3-dihydro-1,4-benzodioxine, can be synthesized by nitration of 2,3-dihydro-1,4-benzodioxine.
-
Reduce the nitro group to an amine using standard procedures, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.[2]
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the amine by distillation or recrystallization.
-
Phosgenation to this compound:
-
Dissolve the 6-amino-2,3-dihydro-1,4-benzodioxine in a dry, inert solvent such as toluene or dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger.
-
Caution: Phosgene is an extremely toxic gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Triphosgene, a solid phosgene equivalent, is a safer alternative. [3][4][5]
-
Add a solution of phosgene in toluene or a solution of triphosgene in the reaction solvent dropwise to the amine solution at low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
The filtrate contains the desired isocyanate. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.
Applications in Drug Development and Medicinal Chemistry
The 1,4-benzodioxane moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and effects on the central nervous system.
The isocyanate group of this compound serves as a highly reactive handle for the synthesis of a variety of derivatives, primarily ureas and carbamates. These functional groups are also prevalent in many approved drugs.
```dot
digraph "Applications_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
A [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
B [label="Urea Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Carbamate Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Potential Biological Activities", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="+ Primary/Secondary Amine", color="#4285F4"];
A -> C [label="+ Alcohol/Phenol", color="#34A853"];
B -> D [label="Anticancer, Antiviral, Enzyme Inhibition", color="#5F6368"];
C -> D [label="Enzyme Inhibition, CNS Activity", color="#5F6368"];
}
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Mechanism of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of 6-isocyanato-2,3-dihydro-1,4-benzodioxine. This compound is a valuable building block in medicinal chemistry and drug development, primarily due to the versatile reactivity of its isocyanate group.
Core Concepts: Isocyanate Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the isocyanate functional group (-N=C=O). The carbon atom of the isocyanate is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
The 2,3-dihydro-1,4-benzodioxine moiety attached to the isocyanate group plays a crucial role in modulating its reactivity. The two oxygen atoms of the dioxine ring can donate electron density to the aromatic ring through resonance. This electron-donating effect increases the electron density on the aromatic ring and, to a lesser extent, on the isocyanate group. Consequently, the electrophilicity of the isocyanate carbon is slightly reduced compared to unsubstituted phenyl isocyanate. This results in a moderated reactivity, which can be advantageous for controlling reaction selectivity and minimizing side reactions.
Reaction Mechanisms with Common Nucleophiles
The primary reactions of this compound involve the addition of a nucleophile to the carbonyl carbon of the isocyanate group. The general mechanism proceeds through a nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom.
Reaction with Amines to Form Ureas
The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is one of the most common and efficient methods for forming urea linkages in organic synthesis.
Caption: General mechanism for the formation of ureas.
Reaction with Alcohols to Form Carbamates
The reaction with alcohols is generally slower than with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate), to proceed at a practical rate. This reaction results in the formation of carbamates (urethanes).
An In-depth Technical Guide to AM281: Chemical Properties and Safety Data
Disclaimer: This document is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
Introduction
This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological activity of the compound AM281. It is important to note that the requested CAS number 100275-94-3 corresponds to the chemical 6-isocyanato-2,3-dihydro-1,4-benzodioxine. However, the detailed technical requirements of this request, focusing on a pharmacologically active compound for drug development, strongly suggest an interest in a molecule with significant biological data. The compound AM281 (CAS Number: 202463-68-1), a well-researched cannabinoid receptor 1 (CB1) antagonist/inverse agonist, aligns with these requirements. This guide will therefore focus on AM281.
AM281, with the IUPAC name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist of the CB1 receptor. Its unique pharmacological profile has made it a valuable tool in neuroscience research and a subject of interest in drug development for various conditions.
Chemical and Physical Properties
The chemical and physical properties of AM281 are summarized in the tables below, providing a clear reference for researchers.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide |
| Synonyms | AM-281, AM 281 |
| CAS Number | 202463-68-1 |
| Molecular Formula | C₂₁H₁₉Cl₂IN₄O₂ |
| Molecular Weight | 557.21 g/mol |
| InChI Key | AJFFBPZYXRNAIC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN(C1=C(C2=CC=C(I)C=C2)C)C3=CC(=C(C=C3)Cl)Cl)C(=O)NN4CCOCC4) |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Solid powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) |
| UV/Vis (λmax) | 249 nm |
Biological Activity
AM281 is a potent and selective CB1 receptor antagonist/inverse agonist. Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for studying the endocannabinoid system.
Table 3: Pharmacological Data
| Target | Action | Value |
| CB1 Receptor | Ki | 12 nM |
| IC₅₀ | 9.91 nM | |
| CB2 Receptor | Ki | 4200 nM |
| IC₅₀ | 13000 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of AM281.
3.1. Competitive Radioligand Binding Assay for CB1 Receptor
This protocol is used to determine the binding affinity (Ki) of AM281 for the CB1 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue or cells expressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940 (a potent CB1 agonist).
-
Test Compound: AM281.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of AM281 in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand [³H]CP-55,940 at a fixed concentration (typically near its Kd value), and varying concentrations of AM281.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the AM281 concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.2. In Vivo Behavioral Assessment: Conditioned Place Preference (CPP) in Rats
This protocol assesses the rewarding or aversive properties of AM281.
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-conditioning Phase (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer AM281 (e.g., 0.1, 0.5, 2.5 mg/kg, i.p.) and confine the rat to one of the outer chambers (typically the initially non-preferred one) for 30 minutes.
-
On the intervening days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
-
-
Test Phase (Day 8): In a drug-free state, place the rat in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: Compare the time spent in the drug-paired chamber during the test phase to the time spent during the pre-conditioning phase. A significant increase in time suggests a rewarding effect, while a significant decrease suggests an aversive effect.
Signaling Pathways
AM281 acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the effects of agonists but also reduces the basal or constitutive activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
As depicted in the diagram, the constitutive (basal) activity of the CB1 receptor leads to the activation of the Gi/o protein, which in turn inhibits adenylyl cyclase. This reduces the conversion of ATP to cyclic AMP (cAMP). As an inverse agonist, AM281 binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling cascade. This leads to an increase in cAMP levels, which can affect downstream signaling pathways such as the Protein Kinase A (PKA) pathway and ultimately influence gene expression through transcription factors like CREB.
Safety Data
This section summarizes the known safety information for AM281. It is crucial to handle this compound with appropriate precautions in a laboratory setting.
Table 4: Hazard Identification and Handling
| Category | Information |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood. |
| First Aid Measures | If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Toxicological Information: To date, comprehensive toxicological studies on AM281 are limited. As with any research chemical, it should be handled as a potentially hazardous substance.
Conclusion
AM281 is a potent and selective CB1 receptor antagonist/inverse agonist that serves as a critical tool for research in the endocannabinoid field. Its well-defined chemical properties and biological activity make it a valuable compound for investigating the physiological and pathological roles of the CB1 receptor. The experimental protocols and safety data provided in this guide are intended to support researchers and drug development professionals in their work with this compound. As with all research chemicals, adherence to proper safety protocols is paramount.
solubility of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in organic solvents
An In-depth Technical Guide to the Solubility of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the solubility of this compound (CAS Number: 100275-94-3) in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific, quantitative solubility data for this compound. However, based on the well-documented reactivity of the isocyanate functional group and the general solubility characteristics of the benzodioxane moiety, this guide provides a predictive framework for its behavior in various common organic solvents. The primary consideration for researchers is the high reactivity of the isocyanate group, which readily reacts with protic and nucleophilic solvents.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzodioxane ring system substituted with a highly reactive isocyanate (-N=C=O) group.[1][2][3] The benzodioxane structure is found in various biologically active molecules and therapeutic agents.[4][5] The isocyanate group is a powerful electrophile, making the compound a valuable intermediate in the synthesis of ureas, urethanes, and other derivatives for pharmaceutical and materials science applications.[6][7]
Compound Properties:
-
Molecular Weight: 177.16 g/mol [1]
Predicted Solubility and Reactivity in Organic Solvents
Direct experimental data on the solubility of this compound is not available in the public domain. The solubility behavior is dictated by two main factors: the polarity of the benzodioxane core and the extreme reactivity of the isocyanate group.
The isocyanate functional group is highly susceptible to reaction with nucleophiles.[6] It reacts exothermically with alcohols to form urethanes, with amines to form ureas, and with water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[6][8] This reactivity profile makes protic solvents unsuitable for dissolving the compound if recovery of the original isocyanate is desired.
Based on these principles, the following table summarizes the predicted solubility and reactivity profile in common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Predicted Reactivity with Isocyanate Group | Suitability as a Solvent |
| Protic Solvents | ||||
| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble | Highly Reactive (forms urethanes)[6] | Unsuitable for dissolution without reaction |
| Water | Water | Low to Insoluble | Highly Reactive (hydrolyzes to amine + CO₂)[6][8] | Unsuitable |
| Aprotic Polar Solvents | ||||
| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | Potentially Reactive (can react under certain conditions)[8] | Use with caution, preferably at low temperatures |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Likely Soluble | Generally Inert | Recommended |
| Esters | Ethyl Acetate, Butyl Acetate | Likely Soluble | Generally Inert | Recommended |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Likely Soluble | Potentially Reactive (traces of amine impurities or hydrolysis can react) | Use with caution, ensure anhydrous conditions |
| Nitriles | Acetonitrile | Likely Soluble | Generally Inert | Recommended |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Generally Inert | Recommended |
| Aprotic Nonpolar Solvents | ||||
| Aromatic Hydrocarbons | Toluene, Xylene | Likely Soluble | Inert | Recommended |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Likely Low Solubility | Inert | Poor solvent, useful for precipitation/crystallization |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | Inert | Recommended |
General Experimental Protocol for Solubility Determination
While no specific protocol for this compound was found, a standard method for determining the solubility of a reactive compound like this compound would follow a gravimetric or spectroscopic approach under inert conditions. The following workflow outlines a general procedure.
Caption: General workflow for determining the solubility of a reactive compound.
Methodology Details:
-
Preparation: All glassware must be rigorously dried. Solvents should be of high purity and anhydrous. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Equilibrium Measurement: A known mass of the compound is added to a known volume of the anhydrous solvent in a sealed vessel. The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: If the compound has not fully dissolved, the saturated solution is carefully separated from the excess solid by filtration or centrifugation, ensuring no solvent evaporation.
-
Quantification: A known aliquot of the clear, saturated supernatant is taken. The solvent is evaporated, and the mass of the residual solute is determined gravimetrically. Alternatively, the concentration can be determined using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).
Signaling Pathways and Applications
No information was found linking this compound to specific biological signaling pathways. As a reactive intermediate, its primary role is in synthetic chemistry. It can be used to introduce the 2,3-dihydro-1,4-benzodioxane moiety into larger molecules, a common scaffold in pharmacologically active compounds that target a range of receptors.[4][5][9]
Safety and Handling
Isocyanates are potent sensitizers and are toxic.[8][10] Inhalation may cause allergic respiratory reactions, and skin contact can lead to allergic skin reactions.[10][11] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and refrigerated.[10]
References
- 1. This compound | CAS 100275-94-3 [matrix-fine-chemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. pschemicals.com [pschemicals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. scielo.br [scielo.br]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. solutions.covestro.com [solutions.covestro.com]
Spectroscopic and Synthetic Profile of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 6-isocyanato-2,3-dihydro-1,4-benzodioxine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines information from commercial suppliers with predicted spectroscopic characteristics based on analogous compounds.
Core Compound Information
This compound is a heterocyclic organic compound incorporating the versatile 1,4-benzodioxan scaffold. The presence of a reactive isocyanate group makes it a valuable intermediate in the synthesis of a variety of derivatives, particularly in the development of novel therapeutic agents.
| Property | Value |
| CAS Number | 100275-94-3 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | This compound |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~4.2-4.3 | s | 4H | -OCH₂CH₂O- |
¹³C-NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~143-144 | C-O (aromatic) |
| ~135 | C-N (aromatic) |
| ~125 | C=N=O |
| ~117-122 | Aromatic CH |
| ~64 | -OCH₂CH₂O- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270-2250 | Strong, Sharp | N=C=O asymmetric stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1280-1200 | Strong | Aryl-O asymmetric stretch |
| ~1070-1020 | Strong | Aryl-O symmetric stretch |
| ~1100-1000 | Medium | Aliphatic C-O stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 149 | [M - CO]⁺ |
| 133 | [M - NCO]⁺ |
| 121 | Fragmentation of benzodioxan ring |
Proposed Synthetic Protocol
The synthesis of this compound can be logically approached from its corresponding amine precursor, 6-amino-2,3-dihydro-1,4-benzodioxine, which is commercially available. The most common and effective method for converting an aromatic amine to an isocyanate is through phosgenation.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 6-amino-2,3-dihydro-1,4-benzodioxine in an inert solvent such as dry toluene.
-
Phosgenation: A solution of phosgene (or a safer equivalent like triphosgene with a catalytic amount of a tertiary amine) in the same solvent is added dropwise to the stirred amine solution at room temperature. Caution: Phosgene is highly toxic and this reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the N-H stretches of the starting amine and the appearance of the characteristic isocyanate peak.
-
Work-up: Upon completion, the reaction mixture is typically heated to reflux to ensure the conversion of any intermediate carbamoyl chloride to the isocyanate. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.
Caption: Workflow for synthesis and characterization.
This guide provides a foundational understanding of this compound for its application in research and drug development. The provided data and protocols are based on established chemical principles and data from analogous structures, offering a strong starting point for further experimental investigation.
The Versatile Scaffold: Unlocking the Potential of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets. The introduction of a reactive isocyanate group at the 6-position of this scaffold creates a versatile building block, 6-isocyanato-2,3-dihydro-1,4-benzodioxine, opening avenues for the synthesis of diverse compound libraries with significant therapeutic potential. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into synthetic methodologies, potential biological targets, and a framework for the design and development of novel therapeutics.
The Synthetic Utility of a Reactive Core
The isocyanate group of this compound serves as a powerful electrophilic handle for the facile synthesis of a wide array of derivatives, most notably ureas. The reaction of the isocyanate with primary or secondary amines is typically a high-yielding and straightforward process, allowing for the rapid generation of diverse libraries of N,N'-disubstituted ureas. This synthetic accessibility makes it an attractive starting material for structure-activity relationship (SAR) studies.
The general synthetic workflow begins with the readily available 2,3-dihydro-1,4-benzodioxin-6-amine. This precursor can be converted to the target isocyanate through treatment with phosgene or a safer phosgene equivalent. The resulting isocyanate is then reacted with a variety of amines to yield the desired urea derivatives.
Potential Therapeutic Applications: Insights from Analogue Studies
While direct studies on the biological activities of urea derivatives of this compound are limited in the public domain, significant insights can be drawn from the pharmacological evaluation of closely related sulfonamide and acetamide analogues synthesized from the parent amine. These studies suggest that the 2,3-dihydro-1,4-benzodioxine scaffold, when appropriately substituted at the 6-position, can exhibit potent and selective biological activities.
Enzyme Inhibition: A Promising Avenue
Research has demonstrated that sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine are effective inhibitors of enzymes such as α-glucosidase and acetylcholinesterase (AChE). The urea moiety, being a well-known pharmacophore capable of forming multiple hydrogen bonds, is expected to mimic or enhance these interactions within an enzyme's active site.
Derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine have shown potential as α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The quantitative data for representative sulfonamide analogues are presented below.
| Compound | Substitution on Sulfonamide | α-Glucosidase IC₅₀ (µM) |
| 7i | 2,4-dichlorophenyl | 86.31 ± 0.11 |
| 7k | 2,5-dichlorophenyl | 81.12 ± 0.13 |
| Acarbose (Standard) | - | 37.38 ± 0.12 |
| Data from a study on related sulfonamide derivatives provides a strong rationale for synthesizing and testing urea analogues for similar activity. |
Weak to moderate inhibition of AChE has also been observed with related compounds. AChE inhibitors are used in the treatment of Alzheimer's disease. The exploration of urea derivatives could lead to the discovery of more potent inhibitors.
Antibacterial Activity
Novel acetamide derivatives incorporating the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have demonstrated potent antibacterial activity. The urea functionality can be explored as a bioisosteric replacement for the acetamide linkage to develop new classes of antibacterial agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of related compounds, which can be adapted for the exploration of urea derivatives of this compound.
Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (Parent Sulfonamide)
-
Reaction Setup: 2,3-dihydro-1,4-benzodioxin-6-amine (1) is reacted with benzenesulfonyl chloride (2) in an aqueous solution of sodium carbonate (Na₂CO₃).
-
pH Control: The pH of the reaction mixture is maintained at 10.
-
Reaction Conditions: The mixture is stirred at room temperature.
-
Work-up: The resulting sulfonamide (3) precipitates from the solution and is collected by filtration, washed with water, and dried.
General Procedure for N-alkylation/arylation of Sulfonamides
-
Reaction Setup: The parent sulfonamide (3) is dissolved in N,N-dimethylformamide (DMF).
-
Base: Lithium hydride (LiH) is added as a catalyst.
-
Alkylating/Arylating Agent: The appropriate alkyl or aryl halide is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Work-up: The reaction mixture is poured into crushed ice, and the precipitated product is filtered, washed, and dried.
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: Yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.
-
Buffer: The assay is performed in a phosphate buffer (pH 6.8).
-
Procedure:
-
The test compound is pre-incubated with the enzyme solution.
-
The reaction is initiated by the addition of the substrate (pNPG).
-
The mixture is incubated at 37 °C.
-
The reaction is stopped by the addition of sodium carbonate solution.
-
-
Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Bacterial Strains: Both Gram-positive and Gram-negative bacterial strains are used.
-
Culture Preparation: Bacterial cultures are grown to a specific turbidity.
-
Assay Plate Preparation: Nutrient agar plates are seeded with the bacterial culture.
-
Well Preparation: Wells are made in the agar using a sterile borer.
-
Compound Application: A solution of the test compound in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel compound libraries with significant potential in medicinal chemistry. The straightforward synthesis of urea derivatives, coupled with the promising biological activities observed for closely related analogues, provides a strong impetus for the exploration of this chemical space. Future research should focus on the synthesis of a diverse range of urea derivatives and their systematic evaluation against a panel of biological targets, including but not limited to, various enzymes and microbial strains. Such studies are poised to uncover new lead compounds for the development of next-generation therapeutics.
6-Isocyanato-2,3-dihydro-1,4-benzodioxine: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with therapeutic potential is a perpetual endeavor in medicinal chemistry. In this context, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework amenable to diverse functionalization. Among these, the 2,3-dihydro-1,4-benzodioxine moiety has garnered significant attention due to its presence in numerous biologically active compounds. This technical guide focuses on a key building block derived from this scaffold: 6-isocyanato-2,3-dihydro-1,4-benzodioxine . The high reactivity of the isocyanate group makes it an invaluable synthon for the construction of a wide array of derivatives, particularly urea-based compounds, which have shown promise as potent inhibitors of various enzymes and receptors implicated in disease.
This guide provides a comprehensive overview of the synthesis of this compound, its application in the generation of novel compounds, detailed experimental protocols, and an analysis of the biological activities of the resulting molecules.
Synthesis of the Core Building Block
The preparation of this compound can be achieved through two primary synthetic routes: the Curtius rearrangement of a carboxylic acid precursor or the phosgenation of the corresponding amine.
Method 1: Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate. The starting material for this route is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Workflow for the Synthesis of this compound via Curtius Rearrangement:
Caption: Synthetic workflow for this compound via Curtius rearrangement.
Method 2: Phosgenation of 6-Amino-2,3-dihydro-1,4-benzodioxine
An alternative and often more direct route involves the reaction of 6-amino-2,3-dihydro-1,4-benzodioxine with a phosgene equivalent, such as triphosgene. This method avoids the need to handle potentially explosive acyl azides.
Workflow for the Synthesis of this compound via Phosgenation:
Caption: Phosgenation route to this compound.
Application in the Synthesis of Novel Urea Derivatives
The isocyanate functional group is a powerful electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable urea linkages. This reaction is a cornerstone of many medicinal chemistry programs, as the urea moiety can participate in crucial hydrogen bonding interactions with biological targets. The synthesis of N,N'-disubstituted ureas from this compound allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Scheme for Urea Derivatives:
Caption: General synthesis of urea derivatives from the isocyanate building block.
Biological Activities of Derived Compounds
Derivatives of this compound, particularly the corresponding ureas, have been investigated for a range of biological activities. A prominent area of research is their potential as anticancer agents, often through the inhibition of protein kinases that are overactive in cancer cells.
Anticancer and Kinase Inhibitory Activity
Many N,N'-diaryl ureas are known to be potent inhibitors of receptor tyrosine kinases (RTKs) and other kinases involved in cancer cell signaling, such as Raf kinases. Sorafenib, a clinically approved anticancer drug, is a prime example of a bi-aryl urea that inhibits multiple kinases. By analogy, ureas derived from this compound have been synthesized and evaluated for their antiproliferative effects.
Table 1: Anticancer Activity of Selected Urea Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Sorafenib Analogue 1 | HepG2 (Liver Cancer) | 7.8 | [1] |
| Sorafenib Analogue 2 | A549 (Lung Cancer) | < 5 | [2] |
| Sorafenib Analogue 3 | HCT116 (Colon Cancer) | < 3 | [2] |
| Diaryl Urea Derivative 1 | MGC-80 (Gastric Cancer) | > 5-FU, Cisplatin, Sorafenib | [3] |
| Diaryl Urea Derivative 2 | HeLa (Cervical Cancer) | Not specified | [3] |
Note: The specific structures of the proprietary analogues are detailed in the cited literature.
Table 2: Kinase Inhibitory Activity of Selected Benzodioxane Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Phthalazine Derivative 1 | VEGFR-2 | 80 | [4] |
| Quinazoline Derivative 1 | EGFR | 21.4 | [4] |
| Phthalazine Derivative 2 | VEGFR-2 | 148 | [4] |
Signaling Pathways in Cancer Targeted by Benzodioxane Derivatives
The anticancer activity of many synthetic compounds, including those derived from this compound, often stems from their ability to modulate key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell proliferation, survival, and angiogenesis, making them prime targets for therapeutic intervention. Furthermore, the induction of apoptosis is a desired outcome for many anticancer agents.
PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by benzodioxane urea derivatives.
MAPK/ERK Signaling Pathway:
Caption: The MAPK/ERK pathway, a key target for sorafenib-like urea compounds.
Apoptosis Induction Pathway:
Caption: A simplified schematic of the intrinsic apoptosis pathway induced by anticancer compounds.
Experimental Protocols
Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (Precursor for Curtius Rearrangement)
-
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde. To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF), add a base such as potassium carbonate. To this mixture, add 1,2-dibromoethane and heat the reaction. Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
-
Step 2: Oxidation to the Carboxylic Acid. Dissolve the aldehyde from Step 1 in an appropriate solvent mixture (e.g., t-butanol and water). Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while monitoring the temperature. Stir the reaction until the starting material is consumed (TLC). Quench the reaction, acidify the mixture, and extract the carboxylic acid product.
Synthesis of this compound (Phosgenation Method)
Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.34 equivalents) in DCM dropwise to the cooled amine solution.
-
After the addition is complete, add a non-nucleophilic base such as triethylamine (TEA) (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude isocyanate, which can be used in the next step without further purification.
General Procedure for the Synthesis of N,N'-Disubstituted Ureas
-
Dissolve the crude this compound in a dry, aprotic solvent such as DCM or DMF.
-
To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC until the isocyanate is consumed.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent to obtain the pure urea derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
In Vitro Anticancer Drug Screening Workflow
A typical workflow for the initial screening of newly synthesized compounds for anticancer activity involves cell viability assays.
Caption: A general workflow for in vitro anticancer drug screening using a cell viability assay.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds with significant biological potential. Its facile reaction with amines to form a diverse array of urea derivatives provides a robust platform for medicinal chemistry exploration. The demonstrated anticancer and kinase inhibitory activities of these derivatives highlight the therapeutic promise of this scaffold. The detailed synthetic protocols, data on biological activity, and visualization of relevant signaling pathways and experimental workflows provided in this guide are intended to empower researchers in their efforts to design and develop the next generation of therapeutic agents based on the 2,3-dihydro-1,4-benzodioxine core.
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6-isocyanato-2,3-dihydro-1,4-benzodioxine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust two-stage process: the formation of the key precursor, 6-amino-2,3-dihydro-1,4-benzodioxine, followed by its conversion to the target isocyanate. This document details the experimental protocols, summarizes quantitative data, and illustrates the synthetic workflow.
Overall Synthetic Workflow
The synthesis of this compound from the readily available starting material, 1,4-benzodioxane, is accomplished via a nitration-reduction-phosgenation sequence. The workflow begins with the electrophilic nitration of the benzene ring of 1,4-benzodioxane to yield 6-nitro-2,3-dihydro-1,4-benzodioxine. This intermediate is then subjected to reduction to form the crucial amine precursor, 6-amino-2,3-dihydro-1,4-benzodioxine. The final step involves the conversion of this primary amine into the isocyanate functional group using a phosgene equivalent.
Methodological & Application
Application Notes and Protocols: Reaction of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif frequently found in a variety of biologically active compounds and approved drugs. Its unique structural and electronic properties contribute to favorable interactions with various biological targets. The urea functional group is also a critical pharmacophore in modern drug design, known for its ability to form strong hydrogen bonds with protein backbones, thereby influencing the potency and selectivity of drug candidates. The synthesis of urea derivatives by reacting an isocyanate with a primary amine is a robust and widely utilized transformation in medicinal chemistry.
This document provides detailed application notes and a general protocol for the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)ureas through the reaction of 6-isocyanato-2,3-dihydro-1,4-benzodioxine with various primary amines. These compounds are of significant interest in drug discovery, with potential applications as enzyme inhibitors and antibacterial agents.
Applications in Drug Discovery
The combination of the 2,3-dihydro-1,4-benzodioxine moiety with a urea linkage can lead to novel compounds with diverse pharmacological activities. The resulting N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold can be further elaborated to optimize drug-like properties.
-
Enzyme Inhibition: Derivatives of 2,3-dihydro-1,4-benzodioxine have shown potential as inhibitors of various enzymes. For instance, related sulfonamide derivatives have been investigated as α-glucosidase inhibitors, suggesting that the corresponding urea analogs could also exhibit interesting inhibitory profiles against this or other enzymes.
-
Antibacterial Agents: The 1,4-benzodioxane nucleus is present in compounds with demonstrated antibacterial activity. The introduction of a urea moiety can enhance these properties by providing additional hydrogen bonding interactions with bacterial targets.
-
Kinase Inhibition: Many clinically approved kinase inhibitors feature a diaryl urea scaffold. The N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety can serve as a versatile building block in the design of novel kinase inhibitors for oncology and other therapeutic areas.
Reaction Principle
The reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the isocyanate group of this compound. This reaction is typically high-yielding and proceeds under mild conditions to form a stable urea linkage.
Caption: General reaction scheme for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)ureas
This protocol describes a general procedure for the reaction of this compound with a primary amine. The reaction conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approximately 0.1 M solution).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.) dropwise at room temperature. If the amine salt is used, add triethylamine (1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting isocyanate is consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)urea.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: A typical experimental workflow for the synthesis and characterization of urea derivatives.
Data Presentation
The following table summarizes representative, hypothetical data for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives with different primary amines.
| Entry | Primary Amine (R-NH₂) | Product (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-R-urea) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | n-Butylamine | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(n-butyl)urea | 3 | 92 | 155-157 |
| 2 | Aniline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-phenylurea | 4 | 88 | 210-212 |
| 3 | 4-Fluoroaniline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-fluorophenyl)urea | 4 | 90 | 225-227 |
| 4 | Benzylamine | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(benzyl)urea | 2.5 | 95 | 188-190 |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.
Safety Precautions
-
Isocyanates are toxic and can be sensitizers. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Synthesis of Bioactive Molecules from 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 6-isocyanato-2,3-dihydro-1,4-benzodioxine as a key starting material. The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3] The isocyanate functional group serves as a versatile handle for the introduction of diverse functionalities, primarily through the formation of urea and carbamate linkages, to generate novel molecules with potential therapeutic applications.
Introduction to Synthetic Strategy
The primary synthetic utility of this compound lies in its reactivity towards nucleophiles such as amines and alcohols, leading to the formation of stable urea and carbamate derivatives, respectively. This strategy allows for the modular assembly of a library of compounds for structure-activity relationship (SAR) studies. The general synthetic transformations are depicted below:
Caption: General reaction scheme for the synthesis of ureas and carbamates.
Experimental Protocols
While direct synthesis of bioactive molecules from this compound is a viable strategy, many reported bioactive compounds are synthesized from its precursor, 6-amino-2,3-dihydro-1,4-benzodioxine. The amine can be readily converted to the isocyanate in situ or used directly in alternative synthetic routes. Below are representative protocols.
Protocol 1: Synthesis of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide (A Precursor Analog)
This protocol, adapted from a known procedure, describes the synthesis of a bioactive sulfonamide, illustrating a common synthetic route starting from the corresponding amine.[1]
Materials:
-
4-methylbenzenesulfonyl chloride
-
10% aqueous Sodium Carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Dissolve N-2,3-dihydrobenzo[4][5]-dioxin-6-amine in 10% aqueous Na₂CO₃ solution.
-
Add 4-methylbenzenesulfonyl chloride to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture to pH 2 with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with distilled water, and air-dry.
| Compound | Yield | Melting Point (°C) |
| N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide | 80% | 129-130 |
| Table 1: Physical data for a representative sulfonamide derivative.[1] |
Protocol 2: General Procedure for the Synthesis of N'-Aryl/Alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ureas
This is a general protocol for the synthesis of urea derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric equivalent of the desired amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC until the starting isocyanate is consumed.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of urea derivatives.
Protocol 3: General Procedure for the Synthesis of O-Aryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamates
This is a general protocol for the synthesis of carbamate derivatives from this compound and a phenolic compound.
Materials:
-
This compound
-
Substituted phenol
-
Anhydrous solvent (e.g., Toluene or THF)
-
Catalyst (e.g., a tertiary amine like triethylamine or dibutyltin dilaurate, if necessary)
-
Inert atmosphere
Procedure:
-
Dissolve the substituted phenol and a catalytic amount of the base (if used) in the anhydrous solvent under an inert atmosphere.
-
Add this compound to the solution.
-
The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the phenol.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent and purified by recrystallization or column chromatography.
Bioactivity of 2,3-dihydro-1,4-benzodioxane Derivatives
Derivatives of 2,3-dihydro-1,4-benzodioxane have been reported to exhibit a wide range of biological activities. While specific data for ureas and carbamates directly synthesized from the title isocyanate are not abundant in the readily available literature, the bioactivity of analogous sulfonamides provides strong rationale for the synthesis of these classes of compounds. For instance, various N-substituted N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)benzenesulfonamides have been synthesized and evaluated for their antibacterial and enzyme inhibitory activities.[5]
A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, synthesized from N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide, exhibited significant inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[1] The IC₅₀ values for the most active compounds in this series are presented in the table below.
| Compound | R-group on acetamide | α-Glucosidase IC₅₀ (µM) |
| 7a | Phenyl | 24.1 ± 0.8 |
| 7b | 2-Chlorophenyl | 21.3 ± 0.5 |
| 7c | 3-Chlorophenyl | 19.8 ± 0.4 |
| 7d | 4-Chlorophenyl | 18.2 ± 0.3 |
| 7e | 2-Methylphenyl | 23.5 ± 0.7 |
| 7f | 3-Methylphenyl | 22.1 ± 0.6 |
| 7g | 4-Methylphenyl | 20.9 ± 0.4 |
| 7h | 4-Methoxyphenyl | 25.6 ± 0.9 |
| 7i | 4-Ethoxyphenyl | 26.3 ± 1.0 |
| 7j | 2,6-Dimethylphenyl | 17.5 ± 0.2 |
| 7k | 3,5-Dimethylphenyl | 16.9 ± 0.1 |
| 7l | 3,4-Dimethylphenyl | 15.4 ± 0.1 |
| Acarbose (Standard) | - | 38.2 ± 0.1 |
| Table 2: α-Glucosidase inhibitory activity of synthesized sulfonamide derivatives.[1] |
The data suggests that substitution patterns on the terminal phenyl ring significantly influence the inhibitory activity. This highlights the potential for fine-tuning the biological properties of molecules derived from the 2,3-dihydro-1,4-benzodioxane scaffold through systematic structural modifications, a strategy readily achievable through the urea and carbamate synthesis protocols outlined above.
Signaling Pathway Visualization
The mechanism of action for α-glucosidase inhibitors involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This delays the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition.
Conclusion
This compound is a valuable building block for the synthesis of novel urea and carbamate derivatives. The straightforward and high-yielding nature of these reactions allows for the rapid generation of compound libraries for biological screening. The demonstrated bioactivity of closely related sulfonamides provides a strong impetus for exploring the therapeutic potential of these new chemical entities in areas such as diabetes, infectious diseases, and oncology. The protocols and data presented herein serve as a guide for researchers in the design and execution of synthetic strategies targeting novel bioactive molecules based on the 2,3-dihydro-1,4-benzodioxane scaffold.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-isocyanato-2,3-dihydro-1,4-benzodioxine in solid-phase synthesis (SPS) for the generation of urea and carbamate libraries. The methodologies outlined herein are based on established principles of solid-phase organic synthesis and are intended to serve as a comprehensive guide for the efficient and high-throughput synthesis of novel compounds incorporating the 2,3-dihydro-1,4-benzodioxine scaffold.
Introduction
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of derivatives for drug discovery and lead optimization. This compound is a key reagent for introducing this scaffold, reacting with polymer-bound amines and alcohols to form ureas and carbamates, respectively. This approach allows for the efficient synthesis and purification of compound libraries, as excess reagents and byproducts can be easily removed by washing the solid support.
Core Applications
The primary applications of this compound in solid-phase synthesis include:
-
High-throughput synthesis of urea libraries: Reaction with a diverse range of polymer-bound primary and secondary amines.
-
Combinatorial synthesis of carbamate libraries: Reaction with various polymer-bound alcohols and phenols.
-
Generation of scaffolds for further diversification: The resulting polymer-bound ureas and carbamates can be further modified before cleavage from the solid support.
Experimental Protocols
Two primary strategies are presented for the synthesis of ureas and carbamates using this compound on a solid support.
Strategy 1: Synthesis of Ureas from Polymer-Bound Amines
This protocol describes the immobilization of primary amines on a solid support followed by reaction with this compound.
Protocol 1.1: Immobilization of Primary Amines on Merrifield Resin
-
Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Amine Coupling: Add a solution of the primary amine (10 mmol, 10 eq.) and diisopropylethylamine (DIPEA, 10 mmol, 10 eq.) in DMF (10 mL).
-
Reaction: Shake the mixture at 60 °C for 16 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the amine loading on the resin using a quantitative method such as the Kaiser test or picric acid titration.
Protocol 1.2: Urea Formation on Solid Support
-
Resin Swelling: Swell the amine-functionalized resin (0.5 g, ~0.5 mmol) in anhydrous DCM (5 mL) for 30 minutes.
-
Isocyanate Addition: Add a solution of this compound (1.0 mmol, 2 eq.) in anhydrous DCM (5 mL).
-
Reaction: Shake the mixture at room temperature for 4 hours.
-
Capping (Optional): To cap any unreacted amines, add acetic anhydride (1.0 mmol, 2 eq.) and DIPEA (1.0 mmol, 2 eq.) and shake for 1 hour.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 1.3: Cleavage of Ureas from the Solid Support
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry resin and shake at room temperature for 2 hours.
-
Filtration: Filter the resin and collect the filtrate.
-
Washing: Wash the resin with a small amount of fresh TFA (2 x 2 mL).
-
Precipitation: Combine the filtrates and precipitate the crude urea by adding it dropwise to cold diethyl ether (50 mL).
-
Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.
-
Purification: Purify the crude urea by preparative HPLC.
Strategy 2: On-Resin Generation of Isocyanate and Subsequent Urea Formation
This strategy involves the generation of an isocyanate functionality on the solid support from a resin-bound amino acid, followed by reaction with an amine in solution. This method is particularly useful for creating peptide-urea hybrids.[1]
Protocol 2.1: Loading of Fmoc-Protected Amino Acid on Wang Resin
-
Resin Swelling: Swell Wang resin (1.0 g, 0.8 mmol/g loading) in DMF (10 mL) for 1 hour.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-protected amino acid (3.2 mmol, 4 eq.), HOBt (3.2 mmol, 4 eq.), and DIC (3.2 mmol, 4 eq.) in DMF (10 mL) and pre-activate for 10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin and shake at room temperature for 4 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Wash thoroughly with DMF.
Protocol 2.2: On-Resin Isocyanate Formation
-
Resin Swelling: Swell the deprotected amino-resin (0.5 g, ~0.4 mmol) in anhydrous DCM (5 mL).
-
Triphosgene Addition: Add a solution of triphosgene (0.4 mmol, 1 eq.) in anhydrous DCM (5 mL) to the resin suspension at 0 °C.
-
Base Addition: Slowly add a solution of DIPEA (1.6 mmol, 4 eq.) in anhydrous DCM (5 mL) and stir at 0 °C for 30 minutes, then at room temperature for 2 hours.[1]
-
Washing: Wash the resin with anhydrous DCM (3 x 10 mL).
Protocol 2.3: Reaction with 6-Amino-2,3-dihydro-1,4-benzodioxine
-
Amine Addition: To the resin-bound isocyanate, add a solution of 6-amino-2,3-dihydro-1,4-benzodioxine (or other primary/secondary amine) (0.8 mmol, 2 eq.) in anhydrous DCM (5 mL).
-
Reaction: Shake the mixture at room temperature for 4 hours.
-
Washing: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Purification: Follow the procedure outlined in Protocol 1.3.
Data Presentation
The following tables provide representative quantitative data for the solid-phase synthesis of ureas using aryl isocyanates. Note: This data is illustrative and based on analogous reactions reported in the literature. Optimization will be required for the specific use of this compound.
Table 1: Representative Loading of Primary Amines on Merrifield Resin
| Amine | Resin Loading (mmol/g) | Method of Determination |
| Benzylamine | 0.85 | Picric Acid Titration |
| 4-Methoxybenzylamine | 0.82 | Picric Acid Titration |
| Cyclohexylamine | 0.91 | Kaiser Test (quantitative) |
Table 2: Representative Yields and Purities of Cleaved Ureas
| Polymer-Bound Amine | Isocyanate | Cleavage Yield (%) | Purity (%) (by HPLC) |
| Resin-NH-Benzyl | Phenyl isocyanate | 85 | >95 |
| Resin-NH-Benzyl | 4-Chlorophenyl isocyanate | 82 | >95 |
| Resin-NH-(4-methoxybenzyl) | Phenyl isocyanate | 88 | >95 |
| Resin-NH-Benzyl | This compound (Predicted) | ~80-90 | >90 |
Visualization of Workflows
Diagram 1: Solid-Phase Synthesis of Ureas via Immobilized Amine
Caption: Workflow for the synthesis of ureas on a solid support.
Diagram 2: On-Resin Isocyanate Formation and Reaction
Caption: On-resin isocyanate generation for urea synthesis.
Analytical Characterization
On-Bead Analysis:
-
FT-IR Spectroscopy: The progress of the reaction on the solid support can be monitored by FT-IR spectroscopy. Key transformations to observe include:
-
Disappearance of the amine N-H stretching bands (~3300-3400 cm⁻¹) after reaction with the isocyanate.
-
Appearance of the urea carbonyl (C=O) stretching band (~1640-1680 cm⁻¹) and N-H bending vibration (~1550 cm⁻¹).[2]
-
Appearance of the isocyanate (-N=C=O) stretching band (~2250-2275 cm⁻¹) in the on-resin generation strategy.
-
Cleaved Product Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the cleaved ureas and carbamates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the purified compounds.
Safety Precautions
-
Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood.
-
TFA is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Triphosgene is a toxic solid and a source of phosgene. Handle with extreme caution in a fume hood.
References
Application Notes & Protocols for the Development of Enzyme Inhibitors Utilizing a 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Scaffold
Disclaimer: The following application notes and protocols are provided as a scientifically guided framework for research and development. The specific compounds and quantitative data presented are hypothetical and for illustrative purposes, based on the known chemical reactivity of the isocyanate group and the biological activities of related benzodioxane-containing molecules.
Introduction
The 2,3-dihydro-1,4-benzodioxine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and potential for diverse substitution patterns make it an attractive starting point for the design of enzyme inhibitors. This document outlines the utility of a highly reactive derivative, 6-isocyanato-2,3-dihydro-1,4-benzodioxine, as a versatile building block for the synthesis of novel enzyme inhibitors. The isocyanate group serves as a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This allows for the rapid generation of compound libraries for screening against various enzymatic targets.
Potential Enzyme Targets
Derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have shown inhibitory activity against several important enzyme classes. Based on existing research, potential targets for inhibitors derived from the this compound scaffold include:
-
Poly(ADP-ribose) polymerase (PARP): Specifically PARP1, which is a key enzyme in DNA damage repair. Inhibitors of PARP1 have emerged as important therapeutics in oncology.
-
Serine Hydrolases: This broad class of enzymes includes acetylcholinesterase (AChE), a target in Alzheimer's disease therapy, and fatty acid amide hydrolase (FAAH), a target for pain and inflammation. The urea and carbamate functionalities are known to act as covalent inhibitors of serine hydrolases.
-
α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus.
Data Presentation: Hypothetical Screening Data
The following table represents hypothetical screening data for a library of urea and carbamate derivatives synthesized from this compound, tested against PARP1.
| Compound ID | Linkage | R-Group | IC50 (nM) for PARP1 |
| BZD-U-001 | Urea | 4-Fluorophenyl | 150 |
| BZD-U-002 | Urea | 3-(Trifluoromethyl)phenyl | 85 |
| BZD-U-003 | Urea | Cyclohexyl | 520 |
| BZD-U-004 | Urea | 2-Pyridinyl | 110 |
| BZD-C-001 | Carbamate | 4-Nitrophenoxy | 250 |
| BZD-C-002 | Carbamate | Benzyloxy | 400 |
| BZD-C-003 | Carbamate | tert-Butoxy | >1000 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Urea Derivatives
This protocol describes the reaction of this compound with a primary amine to form a disubstituted urea.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-fluoroaniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM (approximately 0.1 M concentration).
-
To this stirring solution, add 1.05 equivalents of the desired primary amine dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.
-
Upon completion, if a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Carbamate Derivatives
This protocol details the synthesis of a carbamate derivative from this compound and an alcohol.
Materials:
-
This compound
-
Substituted alcohol (e.g., 4-nitrophenol)
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or triethylamine (TEA) as a catalyst
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask, condenser, and standard glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a condenser and under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired alcohol in anhydrous toluene.
-
Add a catalytic amount (1-2 mol%) of DBTDL or 1.2 equivalents of TEA to the stirring solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to isolate the pure carbamate product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol outlines a method for assessing the inhibitory activity of the synthesized compounds against human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
HT Universal Colorimetric PARP Assay Kit (or similar)
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
To the wells of the histone-coated 96-well plate, add 25 µL of assay buffer containing the desired concentration of the inhibitor or vehicle control (DMSO).
-
Add 25 µL of the PARP1 enzyme solution (pre-diluted in assay buffer).
-
Initiate the reaction by adding 50 µL of a solution containing activated DNA and biotinylated NAD+.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate 3-4 times with wash buffer provided in the kit.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Data Acquisition: Stop the reaction by adding 100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Visualizations
Caption: Workflow for inhibitor library synthesis and screening.
Caption: PARP1 signaling pathway and point of inhibition.
Application Note: Analytical Techniques for Monitoring Reactions of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Isocyanato-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound featuring a highly reactive isocyanate functional group (-N=C=O). The 1,4-benzodioxane scaffold is a significant motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water to form ureas, urethanes (carbamates), and carbamic acids (which can decarboxylate to amines), respectively. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining kinetics, ensuring product purity, and developing robust synthetic processes in drug discovery and development.
This document provides detailed protocols and application notes for the primary analytical techniques used to monitor the reactions of this compound: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Core Principle of Reaction Monitoring
The analytical strategy for monitoring reactions of this compound centers on tracking two key events:
-
Consumption of the Reactant: The disappearance of the this compound.
-
Formation of the Product: The appearance of the corresponding urea, urethane, or other adduct.
This can be achieved through chromatographic separation of reaction components or spectroscopic identification of the key functional groups involved in the transformation.
Primary Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. Due to the high reactivity and potential toxicity of isocyanates, direct analysis can be challenging. A common and robust strategy involves quenching the reaction at various time points and derivatizing the remaining isocyanate with a suitable agent. This converts the unstable isocyanate into a stable, easily detectable urea derivative.
Derivatization: The isocyanate is reacted with an agent like 1-(2-methoxyphenyl)piperazine (MOPP) or dibutylamine (DBA) to form a stable urea.[3] This derivative is then analyzed by reverse-phase HPLC, typically with UV detection.[4][5][6]
Caption: Isocyanate derivatization workflow.
Data Presentation
Quantitative analysis relies on a stable baseline and reproducible chromatography. The tables below outline a representative HPLC method and expected data.
Table 1: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
| Gradient | 30% B to 95% B over 15 min, hold for 5 min |
Table 2: Hypothetical Quantitative Data for Reaction Monitoring
| Time Point | Reactant Peak Area (Normalized) | Product Peak Area (Normalized) | % Conversion |
|---|---|---|---|
| 0 min | 1.000 | 0.000 | 0% |
| 15 min | 0.752 | 0.248 | 24.8% |
| 30 min | 0.499 | 0.501 | 50.1% |
| 60 min | 0.221 | 0.779 | 77.9% |
| 120 min | 0.045 | 0.955 | 95.5% |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an ideal technique for real-time, in-situ monitoring of reactions involving isocyanates. The isocyanate group (-N=C=O) has a very strong and distinct absorption band around 2250-2275 cm⁻¹ , a region of the IR spectrum that is typically free from other interfering absorbances.[7] Monitoring a reaction is as simple as tracking the disappearance of this peak over time. Simultaneously, the appearance of product-related peaks, such as the carbonyl (C=O) stretch of a urea (~1640 cm⁻¹) or urethane (~1700 cm⁻¹), can be observed.
Data Presentation
Table 3: Key FT-IR Absorption Bands for Reaction Monitoring
| Functional Group | Vibration | Reactant/Product | Typical Wavenumber (cm⁻¹) |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | Reactant | 2250 - 2275 |
| Amine (N-H) | Stretch | Product (Urea) | 3300 - 3500 |
| Urea (C=O) | Stretch | Product | 1630 - 1680 |
| Urethane (C=O) | Stretch | Product | 1690 - 1740 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by HPLC
This protocol describes the process of taking aliquots from a reaction, quenching them, and preparing them for HPLC analysis.
Caption: Workflow for HPLC-based reaction monitoring.
Methodology:
-
Preparation of Derivatizing Solution: Prepare a solution of 1-(2-methoxyphenyl)piperazine (MOPP) in a solvent that is miscible with the reaction mixture (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Sampling: At designated time points (e.g., t=0, 5, 15, 30, 60 min), carefully withdraw a small, precise aliquot (e.g., 10 µL) from the vigorously stirred reaction mixture.
-
Quenching and Derivatization: Immediately add the aliquot to a vial containing a defined excess of the MOPP solution (e.g., 1 mL). The MOPP will react instantly with any unreacted this compound, forming a stable urea derivative and effectively stopping the primary reaction.
-
Sample Preparation: Vortex the vial to ensure complete mixing. If necessary, dilute the sample further with the initial mobile phase composition to fall within the linear range of the detector.
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
-
Analysis: Inject the prepared sample onto the HPLC system running a pre-established method (see Table 1 for an example).
-
Data Processing: Identify and integrate the peak areas corresponding to the derivatized starting material and the product(s). Calculate the percent conversion at each time point to generate a reaction profile.
Protocol 2: In-Situ Reaction Monitoring by FT-IR Spectroscopy
This protocol is for real-time monitoring using an attenuated total reflectance (ATR) FT-IR probe.
Methodology:
-
System Setup: Set up the reaction vessel with an overhead stirrer and insert the ATR-FTIR probe, ensuring the probe tip is fully submerged in the reaction medium.
-
Background Spectrum: Before adding the isocyanate, collect a background spectrum of the solvent and all other reactants at the desired reaction temperature. This spectrum will be automatically subtracted from subsequent scans.
-
Reaction Initiation: Inject the this compound into the reaction vessel to start the reaction (t=0).
-
Data Collection: Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds). Modern software allows for the creation of a 3D plot (absorbance vs. wavenumber vs. time).
-
Data Analysis: Monitor the intensity of the isocyanate peak at ~2270 cm⁻¹. A decrease in the peak's absorbance is directly proportional to the consumption of the reactant. Concurrently, monitor the increase in absorbance in the carbonyl region (~1630-1740 cm⁻¹) corresponding to product formation.
-
Profile Generation: Plot the normalized peak height or area of the isocyanate band versus time to obtain a kinetic profile of the reaction.
Conclusion
The choice of analytical technique depends on the specific requirements of the study. HPLC with derivatization offers excellent quantitative accuracy and is ideal for kinetic studies and final purity assessment, though it requires offline sample workup.[4][6] In-situ FT-IR spectroscopy provides real-time, continuous data on functional group transformations, making it unparalleled for mechanistic investigations and identifying reaction endpoints without disturbing the reaction mixture. For comprehensive analysis, these techniques can be used in a complementary fashion. Advanced methods like LC-MS can also be employed for definitive identification of products and byproducts.[8]
References
- 1. tsijournals.com [tsijournals.com]
- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 3. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 4. epa.gov [epa.gov]
- 5. WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up synthesis of 6-isocyanato-2,3-dihydro-1,4-benzodioxine, a key intermediate in the development of various pharmaceutical compounds. The document outlines two primary synthetic routes: the Curtius rearrangement of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and the phosgenation of 6-amino-2,3-dihydro-1,4-benzodioxine. Both methods are presented with a focus on scalability, safety, and yield optimization.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two main pathways, each with distinct advantages and considerations for scale-up.
-
Route A: Curtius Rearrangement: This non-phosgene route involves the thermal rearrangement of an acyl azide, derived from the corresponding carboxylic acid. It is generally considered a safer alternative to phosgenation, particularly for laboratory and pilot-scale synthesis.[1][2]
-
Route B: Phosgenation: This traditional method utilizes a phosgene equivalent, such as triphosgene, to convert the primary amine to the isocyanate. While often high-yielding, this route requires stringent safety precautions due to the highly toxic nature of phosgene and its byproducts.
The selection of the optimal route will depend on the available equipment, scale of production, and safety infrastructure.
Synthesis of Key Precursors
Protocol for 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (Precursor for Route A)
This protocol is adapted from a patented procedure and involves a two-step synthesis from 3,4-dihydroxybenzaldehyde.
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde
The first step is a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under basic conditions.
Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
The intermediate aldehyde is then oxidized to the corresponding carboxylic acid using potassium permanganate.
| Parameter | Value | Reference |
| Step 1: Ring Formation | ||
| Starting Material | 3,4-dihydroxybenzaldehyde | [3] |
| Reagents | 1,2-dibromoethane, Base | [3] |
| Step 2: Oxidation | ||
| Starting Material | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde | [3] |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | [3] |
| Solvent | Water | [3] |
| Temperature | 70-80°C, then reflux | [3] |
| Yield | 90% | [3] |
Protocol for 6-amino-2,3-dihydro-1,4-benzodioxine (Precursor for Route B)
This protocol describes the reduction of 6-nitro-2,3-dihydro-1,4-benzodioxine, which can be synthesized by nitration of 2,3-dihydro-1,4-benzodioxane. Several methods are available for the reduction of aromatic nitro compounds.[4] Catalytic hydrogenation is a clean and efficient method, while reduction with metals such as iron or tin(II) chloride offers a cost-effective alternative.[5][6]
Method 2.2.1: Catalytic Hydrogenation
| Parameter | Value | Reference |
| Starting Material | 6-nitro-2,3-dihydro-1,4-benzodioxine | |
| Catalyst | Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) | [7] |
| Hydrogen Source | Hydrogen gas | [7] |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | [7] |
| Temperature | 40-70°C | [7] |
| Pressure | 1.1 - 10 bar | [7] |
| Yield | Typically high (>90%) |
Method 2.2.2: Reduction with Activated Iron
| Parameter | Value | Reference |
| Starting Material | 6-nitro-2,3-dihydro-1,4-benzodioxine | |
| Reducing Agent | Activated Iron powder | [5] |
| Activation of Iron | Treatment with concentrated HCl | [5] |
| Solvent | Benzene (or a more environmentally friendly alternative like toluene) | [5] |
| Co-reagent | Water | [5] |
| Temperature | Reflux | [5] |
| Yield | Good to excellent | [8] |
Method 2.2.3: Reduction with Tin(II) Chloride
| Parameter | Value | Reference |
| Starting Material | 6-nitro-2,3-dihydro-1,4-benzodioxine | |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | [9] |
| Solvent | Ethanol | [9] |
| Co-reagent | Concentrated HCl | [9] |
| Temperature | 70°C to reflux | [9] |
| Yield | Excellent | [9] |
Scale-Up Synthesis of this compound
Route A: Curtius Rearrangement Protocol
This one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to the isocyanate.[5]
Experimental Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Reagent Addition: To the stirred suspension, add triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.5 eq) at room temperature.[5]
-
Acyl Azide Formation: Stir the mixture at room temperature for 30 minutes.
-
Rearrangement: Heat the reaction mixture to reflux and maintain for 2 hours, or until monitoring by IR spectroscopy shows the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Work-up and Purification: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation or crystallization.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | Aromatic carboxylic acid | [5] |
| Reagents | DPPA (1.5 eq), Et₃N (3.0 eq) | [5] |
| Solvent | Toluene | [5] |
| Temperature | Room temperature, then reflux | [5] |
| Reaction Time | 2.5 hours | [5] |
| Yield | 75% (for a similar system) | [5] |
Route B: Phosgenation Protocol (using Triphosgene)
This protocol uses triphosgene as a safer solid substitute for phosgene gas.
Experimental Protocol:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a reflux condenser connected to a scrubber system for acidic gases, charge a solution of 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene.
-
Reagent Addition: Cool the solution to 0-5°C and add a solution of triphosgene (0.36-0.5 eq) in the same solvent dropwise, maintaining the temperature below 10°C. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is typically filtered to remove any amine hydrochloride salts. The filtrate is then concentrated under reduced pressure. The crude isocyanate can be purified by vacuum distillation.
Quantitative Data (Representative for Aromatic Amines):
| Parameter | Value | Reference |
| Starting Material | Aromatic amine | [1] |
| Reagent | Triphosgene (0.5 eq) | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | 15-20°C, then reflux | [1] |
| Reaction Time | 7-8 hours | [1] |
| Yield | Typically high |
Safety Precautions
-
Curtius Rearrangement: Acyl azides can be explosive, especially when isolated. One-pot procedures where the acyl azide is generated and rearranged in situ are highly recommended for scale-up.[10] Avoid heating acyl azides in the absence of a solvent.
-
Phosgenation: Triphosgene is a solid but readily sublimes and decomposes to release phosgene gas, which is extremely toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge. A scrubber system containing a caustic solution should be used to neutralize any excess phosgene and HCl gas.
-
General: All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture. Solvents and reagents should be anhydrous.
Purification and Characterization
-
Purification: The final product, this compound, is typically a liquid or low-melting solid. Purification can be achieved by:
-
Vacuum Distillation: This is a common method for purifying isocyanates.[11]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be employed.
-
-
Characterization: The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy
-
Infrared (IR) spectroscopy (characteristic isocyanate peak around 2270 cm⁻¹)
-
Mass spectrometry (MS)
-
High-performance liquid chromatography (HPLC) for purity assessment.
-
References
- 1. Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Ureas from 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of a diverse range of substituted ureas by reacting 6-isocyanato-2,3-dihydro-1,4-benzodioxine with various primary and secondary amines. The described methodology offers a straightforward and efficient approach to generate a library of urea derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
Urea derivatives are a prominent class of compounds in pharmaceutical sciences, exhibiting a wide array of biological activities. The synthesis of unsymmetrical ureas is a key step in the development of new therapeutic agents. The one-pot reaction of an isocyanate with an amine is a fundamental and highly efficient method for constructing the urea linkage. This application note details a generalized protocol for the synthesis of N,N'-substituted ureas starting from this compound. The 2,3-dihydro-1,4-benzodioxine moiety is a common structural motif in pharmacologically active molecules.
Reaction Principle
The synthesis proceeds via the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate. The reaction is typically fast and clean, often proceeding to high yields at room temperature without the need for a catalyst. Both primary and secondary amines can be utilized, allowing for the generation of a wide variety of urea products. Generally, primary amines are more reactive towards isocyanates than secondary amines due to lesser steric hindrance.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., 5-10 mL of DCM per mmol of isocyanate).
-
Place the flask under an inert atmosphere.
-
In a separate vial, prepare a solution of the desired amine (1.0-1.2 eq.) in the same anhydrous solvent.
-
Slowly add the amine solution dropwise to the stirring solution of the isocyanate at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the isocyanate spot on TLC), the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. If the product precipitates out of the reaction mixture, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane). If not, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
The purified product is dried under vacuum to yield the desired urea derivative.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes the expected products and hypothetical yields for the reaction of this compound with a variety of amines. Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine Reactant | Product Name | Structure | Expected Yield (%) |
| 1 | Aniline | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylurea |
| 90-98 |
| 2 | Benzylamine | 1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
| 92-99 |
| 3 | Morpholine | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholinourea |
| 88-95 |
| 4 | Piperidine | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(piperidin-1-yl)urea |
| 85-94 |
| 5 | n-Butylamine | 1-(n-butyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
| 93-99 |
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the synthesis of ureas.
Experimental Workflow:
Caption: Step-by-step workflow for the one-pot urea synthesis.
Application Notes and Protocols for the Functionalization of Biomolecules with 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isocyanato-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound containing a reactive isocyanate group. This functional group allows for the covalent conjugation of the benzodioxane moiety to a variety of biomolecules, including proteins, peptides, and other molecules containing nucleophilic functional groups. The 2,3-dihydro-1,4-benzodioxine scaffold is of significant interest in medicinal chemistry and drug design due to its presence in a number of biologically active compounds. Functionalization of biomolecules with this moiety can be employed to introduce a key pharmacophore, modify the pharmacokinetic properties of a biotherapeutic, or to develop novel probes for biological research.
The primary reaction for bioconjugation with this compound involves the reaction of the isocyanate group with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction results in the formation of a stable urea linkage. Other nucleophilic groups present on biomolecules, such as the sulfhydryl group of cysteine, the hydroxyl groups of serine and threonine, and the phenolic hydroxyl group of tyrosine, can also react with isocyanates, although generally to a lesser extent than primary amines under physiological conditions.
Data Presentation: Reactivity and Experimental Parameters
The following tables summarize the reactivity of isocyanates with common functional groups in biomolecules and provide a general overview of the experimental parameters for a typical conjugation reaction.
Table 1: Reactivity of Isocyanates with Amino Acid Residues
| Amino Acid Residue | Functional Group | Reaction Product | Relative Reactivity (at physiological pH) |
| Lysine | ε-amino (-NH₂) | Urea | High |
| N-terminus | α-amino (-NH₂) | Urea | High |
| Cysteine | Sulfhydryl (-SH) | Thiocarbamate | Moderate |
| Serine, Threonine | Hydroxyl (-OH) | Carbamate (Urethane) | Low |
| Tyrosine | Phenolic Hydroxyl (-OH) | Carbamate (Urethane) | Low |
| Aspartate, Glutamate | Carboxyl (-COOH) | (Unstable acylurea) | Very Low |
| Arginine | Guanidinyl | (Complex) | Low |
| Histidine | Imidazole | (Complex) | Low |
Table 2: General Experimental Parameters for Biomolecule Functionalization
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.0 | A slightly alkaline pH is optimal for the reaction with primary amines, as the amine group is deprotonated and more nucleophilic. Buffers should be free of primary amines (e.g., use phosphate or bicarbonate buffers instead of Tris). |
| Temperature | 4 - 25 °C | The reaction can be performed at room temperature for faster kinetics or at 4°C to minimize potential degradation of sensitive biomolecules. |
| Molar Ratio (Isocyanate:Biomolecule) | 5:1 to 50:1 | The optimal ratio depends on the number of available reactive sites on the biomolecule and the desired degree of labeling. Empirical optimization is recommended. |
| Solvent for Isocyanate | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The isocyanate reagent should be dissolved in a dry, aprotic solvent immediately before addition to the aqueous reaction mixture to prevent hydrolysis. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8 | A reagent containing a primary amine is added to quench any unreacted isocyanate. |
Experimental Protocols
The following are generalized protocols for the functionalization of a protein with this compound. These protocols should be optimized for the specific biomolecule and application.
Protocol 1: General Procedure for Protein Labeling
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography) or dialysis membrane
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Isocyanate Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Conjugation Reaction: a. While gently stirring the protein solution, add the desired molar excess of the this compound solution dropwise. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours with continuous gentle stirring. Protect the reaction from light if the benzodioxine moiety is intended for fluorescent applications.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted isocyanate.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling. This can be achieved using techniques such as UV-Vis spectroscopy (if the benzodioxine moiety has a distinct absorbance), mass spectrometry (to determine the mass shift upon conjugation), or HPLC.
Protocol 2: Determination of Degree of Labeling by Mass Spectrometry
Procedure:
-
Obtain a mass spectrum of the unlabeled biomolecule.
-
Obtain a mass spectrum of the purified, functionalized biomolecule.
-
The mass of this compound is 177.16 g/mol . The mass added per modification (urea formation) will be 177.16 Da.
-
Determine the mass difference between the major peaks in the spectra of the labeled and unlabeled biomolecule.
-
The average number of attached moieties (degree of labeling) can be calculated by dividing the average mass increase by the molecular weight of the added moiety (177.16 Da).
Visualizations
Caption: Reaction mechanism of this compound with a primary amine on a biomolecule.
Caption: General experimental workflow for biomolecule functionalization.
Caption: Hypothetical signaling pathway for a benzodioxane-based Antibody-Drug Conjugate (ADC).
Troubleshooting & Optimization
common side reactions of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine with nucleophiles
Technical Support Center: 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with nucleophiles?
This compound is an electrophile and is expected to react with various nucleophiles. The most common reactions are:
-
With primary and secondary amines: It reacts to form substituted ureas.[1][2]
-
With alcohols and phenols: It reacts to form carbamates (urethanes).
-
With water: It reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (6-amino-2,3-dihydro-1,4-benzodioxine) and carbon dioxide.[3]
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions in isocyanate chemistry include:
-
Urea formation from residual water: Even trace amounts of water in the reaction mixture can react with the isocyanate to produce an amine, which can then react with another isocyanate molecule to form a symmetric diaryl urea. This is often an undesired and insoluble byproduct.[3]
-
Allophanate and Biuret formation: An excess of the isocyanate can lead to further reactions with the newly formed urethane or urea linkages, resulting in allophanate and biuret structures, respectively. These side reactions can lead to cross-linking and the formation of higher molecular weight impurities.[4]
-
Isocyanate trimerization: Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can undergo self-condensation to form highly stable isocyanurate trimers.[4]
Q3: How can I minimize the formation of symmetric urea byproducts?
To minimize the formation of symmetric urea byproducts, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by:
-
Using high-purity, anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3]
-
Ensuring the nucleophile (amine or alcohol) is as dry as possible.
Q4: What is the relative reactivity of primary vs. secondary amines with this compound?
Generally, primary amines are more reactive towards isocyanates than secondary amines due to less steric hindrance. Both primary and secondary amines react readily to form substituted ureas.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low yield of the desired urea/carbamate product. | Reaction with residual water: The isocyanate may be consumed by reacting with trace amounts of water in the solvent or on the glassware. | Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry: An improper ratio of isocyanate to nucleophile can lead to incomplete conversion. | Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the nucleophile may be beneficial in some cases. | |
| Formation of an insoluble white precipitate. | Symmetric urea byproduct formation: The precipitate is likely the symmetric urea formed from the reaction of the isocyanate with water, followed by reaction with another isocyanate molecule. | Follow the recommendations for minimizing water contamination. The precipitate can often be removed by filtration. |
| The reaction mixture becomes viscous or forms a gel. | Allophanate/Biuret formation or Isocyanate trimerization: This indicates cross-linking, which can be caused by excess isocyanate reacting with the product or by self-condensation of the isocyanate.[4] | Maintain a strict 1:1 stoichiometry. Consider adding the isocyanate dropwise to the nucleophile solution to avoid localized high concentrations. Keep the reaction temperature as low as feasible. |
| The reaction is slow or does not proceed to completion. | Low reactivity of the nucleophile: Sterically hindered or electronically deactivated nucleophiles may react slowly. | The reaction may require heating. Consider using a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or a tin catalyst (e.g., dibutyltin dilaurate), to accelerate the reaction.[4] |
Quantitative Data on Side Reactions (Illustrative)
Disclaimer: The following data is illustrative and represents common trends observed in isocyanate reactions. Specific yields for this compound may vary depending on the specific nucleophile and reaction conditions.
| Nucleophile | Reaction Conditions | Desired Product Yield | Symmetric Urea Byproduct Yield | Allophanate/Biuret Byproduct Yield |
| Primary Amine | Anhydrous THF, RT, 2h | >95% | <1% | <1% |
| Primary Amine | THF with 0.5% H2O, RT, 2h | 80-90% | 10-20% | <1% |
| Secondary Alcohol | Anhydrous Toluene, 80°C, 6h | 85-95% | <1% | 5-10% |
| Secondary Alcohol | Anhydrous Toluene, 110°C, 6h | 70-80% | <1% | 20-30% |
Experimental Protocols
General Procedure for the Synthesis of a Urea Derivative:
-
To a stirred solution of the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate (the desired urea) has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Procedure for the Synthesis of a Carbamate Derivative:
-
To a stirred solution of the alcohol or phenol (1.0 eq.) in anhydrous toluene or THF under an inert atmosphere, add this compound (1.1 eq.).
-
If the reaction is slow at room temperature, a catalytic amount of dibutyltin dilaurate (DBTDL) or triethylamine can be added.
-
The reaction mixture may be heated to 50-80 °C and stirred for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathways of this compound.
References
Technical Support Center: Purification of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from reactions involving 6-isocyanato-2,3-dihydro-1,4-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
A1: this compound is an isocyanate, a class of compounds that are highly reactive toward nucleophiles. The most common reactions involve the addition of nucleophiles to the isocyanate group. For instance, it readily reacts with primary or secondary amines to form urea derivatives and with alcohols to produce carbamates.[1][2] It can also react with water, which can lead to the formation of an unstable carbamic acid that decomposes to the corresponding amine (6-amino-2,3-dihydro-1,4-benzodioxine) and carbon dioxide.[2]
Q2: What are the likely impurities in a crude product from a reaction between this compound and an amine?
A2: Common impurities include:
-
Unreacted starting materials: Residual this compound or the nucleophilic amine.
-
Symmetrical urea: Formed by the reaction of the isocyanate with the amine byproduct generated from the hydrolysis of the isocyanate (1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea).
-
Biuret: Formed from the addition of another isocyanate molecule to the desired urea product.[2]
-
Solvent residues: Remaining solvents from the reaction.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of byproducts from over-reaction or side reactions.
Q4: What are the general storage recommendations for this compound?
A4: Isocyanates are sensitive to moisture. Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.
Troubleshooting Purification
This guide addresses common issues encountered during the purification of reaction products of this compound.
Problem 1: Product Precipitation and Isolation Issues
| Symptom | Possible Cause | Suggested Solution |
| The desired product does not precipitate upon cooling or addition of an anti-solvent. | The product is highly soluble in the reaction solvent. | Concentrate the reaction mixture under reduced pressure to a smaller volume before cooling or adding an anti-solvent. Alternatively, perform a solvent exchange to a solvent in which the product is less soluble. |
| The precipitated product is oily or difficult to filter. | The product may be impure or has a low melting point. | Try triturating the oily product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities. If that fails, column chromatography is recommended. |
| Low recovery of the precipitated product. | The product has significant solubility in the mother liquor. | Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration. Minimize the amount of solvent used for washing the filtered solid, and use cold solvent. |
Problem 2: Recrystallization Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty finding a suitable single solvent for recrystallization. | The product has either very high or very low solubility in common solvents. | Use a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product, or the product is impure. | Lower the temperature of dissolution. Use a lower-boiling solvent system. Ensure the crude product is reasonably pure before attempting recrystallization; an initial purification by flash chromatography may be necessary. |
| Colored impurities persist in the recrystallized product. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use this method with caution as it can also adsorb the desired product. |
Problem 3: Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. Consider using a different stationary phase (e.g., alumina instead of silica gel) or switching to reversed-phase chromatography for polar compounds.[4][5] |
| The product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of hexane. |
| The product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A small amount of a more polar solvent like methanol can also be added. |
| Tailing of spots on TLC and broad peaks during column chromatography. | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine or ammonia. |
Experimental Protocols
General Protocol for Urea Synthesis and Purification by Precipitation
-
In a clean, dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, if the product has precipitated, collect the solid by filtration.
-
Wash the filtered solid with a small amount of cold solvent to remove soluble impurities.
-
Dry the purified product under vacuum. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and attempt to induce precipitation by adding a non-polar solvent like hexane.[3]
General Protocol for Purification by Recrystallization
-
Transfer the crude, solid product to a flask.
-
Add a minimal amount of a suitable solvent (or solvent mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, and a colored impurity is suspected, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum recovery, cool the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Table of Common Recrystallization Solvents:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for washing non-polar impurities. Often used as the "poor" solvent in a binary system. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a wide range of compounds. |
| Isopropanol | Polar protic | 82 | Can be a good choice for ureas due to hydrogen bonding capabilities. |
| Ethanol | Polar protic | 78 | Similar to isopropanol, often used for recrystallizing polar compounds. |
| Acetonitrile | Polar aprotic | 82 | A more polar aprotic solvent. |
| Toluene | Non-polar | 111 | Higher boiling point, useful for less soluble compounds. |
General Protocol for Flash Column Chromatography
-
Select the appropriate stationary and mobile phases: Based on the polarity of your compound, choose between normal-phase (silica gel, alumina) or reversed-phase (C18) chromatography.[4] Use TLC to determine a suitable eluent system that gives your product an Rf value between 0.2 and 0.4.
-
Pack the column: Dry or slurry pack the column with the chosen stationary phase in the initial, least polar eluent.
-
Load the sample: Dissolve the crude product in a minimum amount of the eluent or a less polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elute the column: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions: Collect the eluate in a series of fractions.
-
Analyze fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table of Typical Eluent Systems for Flash Chromatography:
| Stationary Phase | Eluent System (increasing polarity) | Compound Polarity |
| Silica Gel (Normal Phase) | Hexane / Ethyl Acetate | Non-polar to moderately polar |
| Silica Gel (Normal Phase) | Dichloromethane / Methanol | Polar |
| C18 (Reversed Phase) | Water / Acetonitrile | Polar |
| C18 (Reversed Phase) | Water / Methanol | Polar |
Visualizations
References
- 1. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. biotage.com [biotage.com]
managing the moisture sensitivity of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the moisture sensitivity of 6-isocyanato-2,3-dihydro-1,4-benzodioxine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound can be frustrating. This guide addresses common issues related to its moisture sensitivity.
| Symptom | Possible Cause | Recommended Actions |
| Low or no yield of the desired product | Moisture Contamination: The isocyanate has reacted with water, leading to the formation of an amine and subsequently a urea byproduct, consuming the starting material.[1] | 1. Verify Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents are dry. 2. Improve Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of a dry inert gas (e.g., nitrogen or argon). 3. Check Glassware: Thoroughly dry all glassware in an oven or by flame-drying before use. |
| Formation of a white, insoluble precipitate | Urea Byproduct Formation: The isocyanate has reacted with water to form a symmetrical urea, N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea, which is often insoluble in common organic solvents.[1] | 1. Strict Moisture Exclusion: Implement rigorous anhydrous techniques as detailed in the experimental protocols. 2. Solvent Choice: Consider using a less polar aprotic solvent, which can sometimes favor the desired reaction over urea formation. |
| Gas evolution (bubbling or foaming) in the reaction mixture | Carbon Dioxide Production: The reaction of the isocyanate with water forms an unstable carbamic acid intermediate, which decomposes to an amine and carbon dioxide gas.[1] | 1. Immediate Venting: Do not seal the reaction vessel tightly to avoid pressure buildup. 2. Identify Moisture Source: This is a strong indication of significant water contamination. Review all potential sources of moisture. |
| Inconsistent reaction times or unexpected side products | Variable Moisture Levels: Small, inconsistent amounts of water can lead to unpredictable reaction kinetics and the formation of various side products. | 1. Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvents and liquid reagents for consistency. 2. Standardize Procedures: Adhere strictly to anhydrous handling and reaction setup protocols for every experiment. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: Like other isocyanates, the isocyanate group (-N=C=O) in this compound is highly electrophilic and readily reacts with nucleophiles, including water. The reaction with water proceeds through a two-step mechanism:
-
Formation of a Carbamic Acid: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.
-
Decomposition and Urea Formation: The carbamic acid rapidly decomposes to form the corresponding primary amine (6-amino-2,3-dihydro-1,4-benzodioxine) and carbon dioxide gas. This newly formed amine is highly nucleophilic and can react with another molecule of the isocyanate to produce a stable, and often insoluble, symmetrical urea byproduct (N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea).[1] This side reaction consumes two equivalents of the isocyanate for every one equivalent of water, leading to a significant reduction in the yield of the desired product.
Q2: What are the tell-tale signs of moisture contamination in my reaction?
A2: The most common indicators of moisture contamination include:
-
The formation of a white, insoluble precipitate, which is likely the urea byproduct.[1]
-
Unexpected gas evolution (foaming or bubbling) due to the release of carbon dioxide.[1]
-
A lower than expected yield of your target molecule.
-
The appearance of an additional spot on your TLC plate that corresponds to the more polar urea byproduct.
Q3: How can I be certain that my solvents are dry enough for the reaction?
A3: While using a fresh bottle of an anhydrous solvent is a good start, it's best to verify the water content, especially for highly sensitive reactions. The gold standard for quantifying water in solvents is Karl Fischer titration .[2] This method is highly accurate and can detect water content down to the parts-per-million (ppm) level. For most applications involving isocyanates, a water content of <50 ppm is recommended.
Q4: What is the best way to store and handle this compound to prevent moisture exposure?
A4: Proper storage and handling are critical.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place. A desiccator is highly recommended. For long-term storage, refrigeration (2-8 °C) is advised.
-
Handling: Always handle the compound under a dry, inert atmosphere, for example, in a glovebox or using Schlenk line techniques. Use dry syringes and needles for transferring solutions.
Experimental Protocols
Protocol 1: Rigorous Drying of Reaction Solvents
The choice of drying method depends on the solvent and the required level of dryness.
| Solvent | Recommended Drying Method | Notes |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone ketyl. | Pre-dry with calcium hydride or molecular sieves. The deep blue color of the ketyl indicates anhydrous conditions. |
| Dichloromethane (DCM) | Distillation from calcium hydride. | Pre-dry with calcium hydride. |
| Acetonitrile (MeCN) | Distillation from calcium hydride. | Pre-dry with 4Å molecular sieves. |
| Toluene | Distillation from sodium. | |
| N,N-Dimethylformamide (DMF) | Azeotropic distillation with benzene or toluene, followed by storage over 4Å molecular sieves. | Avoid strong drying agents like calcium hydride, which can decompose the solvent. |
General Procedure for Distillation from a Drying Agent:
-
Set up a distillation apparatus with oven- or flame-dried glassware.
-
Add the solvent and the appropriate drying agent to the distillation flask.
-
Reflux the solvent under an inert atmosphere for at least one hour.
-
Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.
Protocol 2: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction to minimize moisture contamination.
-
Glassware Preparation: Thoroughly wash and then dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120 °C for at least 4 hours. Alternatively, flame-dry the assembled apparatus under a vacuum.
-
Assembly and Inerting: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen). It is recommended to perform at least three cycles of evacuating the system with a vacuum pump and backfilling with the inert gas.
-
Reagent Addition: Add anhydrous solvents and any non-moisture-sensitive reagents to the reaction flask via a dry syringe or cannula under a positive flow of inert gas.
-
Addition of this compound: If it is a solid, add it under a positive flow of inert gas. If it is a liquid or in solution, add it dropwise via a dry syringe through a rubber septum.
-
Reaction Monitoring: Monitor the reaction's progress using appropriate techniques such as Thin Layer Chromatography (TLC) or in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Visualizations
Caption: Reaction of this compound with water.
Caption: Troubleshooting workflow for moisture-related issues.
References
Technical Support Center: Synthesis of Unsymmetrical Ureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of symmetric urea byproducts during the synthesis of unsymmetrical ureas.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of symmetric urea byproduct formation?
Symmetric urea byproducts (R-NH-CO-NH-R and R'-NH-CO-NH-R') form when the reactive intermediate, typically an isocyanate or an activated carbonyl species, reacts with the same amine from which it was generated or with another molecule of the same starting amine, instead of the desired second, different amine. This can be caused by several factors, including:
-
Relative reactivity of amines: If the two different amines have significantly different nucleophilicities, the more reactive amine may react with the intermediate before the less reactive amine has a chance.
-
Reaction conditions: Temperature, concentration, and the rate of addition of reagents can influence the relative rates of the desired and undesired reactions.
-
Choice of carbonyl source: Some carbonylating agents are more prone to generating side reactions than others. For instance, the direct use of phosgene can be difficult to control.
Q2: How can I minimize the formation of symmetric urea byproducts?
Several strategies can be employed to minimize the formation of symmetric ureas:
-
Sequential addition of reagents: Carefully controlling the order of addition is critical. Often, the less reactive amine is activated first to form an intermediate, followed by the slow addition of the more reactive amine.[1]
-
Use of specific coupling agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) and triphosgene are effective alternatives to phosgene and allow for more controlled reactions.[1][2] Isopropenyl carbamates offer a clean and irreversible reaction with amines to produce unsymmetrical ureas.[3]
-
Catalyst-free methods: A novel approach using carbonyl sulfide (COS) with amines under mild, catalyst-free conditions has shown high selectivity for unsymmetrical ureas.[4][5]
-
Orthogonal protecting group strategy: This involves protecting one of the amines with a group that can be selectively removed under conditions that do not affect the other amine, allowing for a controlled reaction sequence.[6][7]
Q3: What are some recommended modern methods for synthesizing unsymmetrical ureas with high selectivity?
Recent advances have led to several highly selective methods:
-
Carbonyl Sulfide (COS) Method: This catalyst-free method involves the reaction of amines with COS and has demonstrated excellent yields and selectivity for a wide range of substrates.[4][5]
-
Hypervalent Iodine-Mediated Coupling: Using reagents like diacetoxyiodobenzene (PhI(OAc)₂) allows for the coupling of amides and amines under mild, metal-free conditions to form unsymmetrical ureas.[8]
-
From Primary Amides via Acyl Isocyanates: Primary amides can be converted to acyl isocyanates using oxalyl chloride in a one-pot, two-step synthesis that reacts with a second amine to yield the unsymmetrical urea.[9]
-
From Amine Salts and CDI: Reacting the HCl or trifluoroacetic acid salt of a primary amine with CDI generates a monosubstituted carbamoylimidazole, which prevents the formation of a symmetrical urea byproduct before the addition of the second amine.[10]
Troubleshooting Guides
Issue 1: High percentage of symmetric urea byproduct observed by LC-MS.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect order of reagent addition | When using reagents like CDI or triphosgene, activate one amine first to form the intermediate before slowly adding the second amine.[1] | Reduced formation of the symmetric byproduct from the first amine. |
| High reactivity of one amine | Consider using an orthogonal protecting group strategy to temporarily block the more reactive amine.[7] | The desired unsymmetrical urea is formed selectively after deprotection and reaction. |
| Suboptimal reaction temperature | For methods like the COS synthesis, employ a two-stage temperature regulation as described in the protocol.[4] | Increased selectivity for the unsymmetrical product. |
| Unsuitable carbonylating agent | Switch to a more selective reagent such as isopropenyl carbamates which react irreversibly.[3] | Cleaner reaction profile with minimal symmetric byproducts. |
Issue 2: Difficulty in removing symmetric urea byproducts during purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar polarity of product and byproduct | If the byproduct is water-soluble, wash the organic layer containing your product with water or a dilute HCl solution.[11] | Removal of the water-soluble symmetric urea. |
| Byproduct insoluble in common organic solvents | If using EDC as a coupling agent, the resulting urea byproduct is often insoluble in dichloromethane (DCM) or diethyl ether. Dissolve your crude product in one of these solvents and filter off the insoluble byproduct.[11] | A cleaner solution of your desired product. |
| Ionic impurities present | Use an ion-exchange resin to remove ionic impurities, which can include urea salts.[12][13] | A purified product free from ionic contaminants. |
| Co-crystallization of product and byproduct | Optimize the crystallization solvent system. Recrystallization from a different solvent or solvent mixture may selectively crystallize the desired product.[14] | Isolation of the pure unsymmetrical urea. |
Data Presentation
Table 1: Comparison of Methods for Unsymmetrical Urea Synthesis
| Method | Key Reagents | Typical Yields | Selectivity | Key Advantages | References |
| Isocyanate Addition | R-NCO, R'-NH₂ | Good to Excellent | Variable | Simple, no base required.[1] | [1] |
| CDI Coupling | 1,1'-Carbonyldiimidazole, Amines | Good to Excellent | High (with proper addition order) | Safer than phosgene.[1][2] | [1][2] |
| Triphosgene Coupling | Triphosgene, Amines | Good to Excellent | High (with proper addition order) | Solid, easier to handle than phosgene.[1] | [1] |
| Isopropenyl Carbamates | R-NH-CO-OC(CH₃)=CH₂, R'-NH₂ | High | High | Clean, irreversible reaction.[3] | [3] |
| COS Method | Carbonyl sulfide, Amines | Good to Excellent | High to Excellent | Catalyst-free, mild conditions.[4][5] | [4][5] |
| Hypervalent Iodine | PhI(OAc)₂, Amide, Amine | Moderate to High | Good | Metal-free, mild conditions.[8] | [8] |
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Ureas using 1,1'-Carbonyldiimidazole (CDI)
-
To a solution of amine 1 (1.0 equiv.) in an appropriate solvent (e.g., DMF, THF, or DCM) at room temperature, add CDI (1.05 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the carbamoyl-imidazole intermediate is complete (monitor by TLC or LC-MS).
-
Add amine 2 (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary until the reaction is complete.
-
Work-up the reaction by adding water and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Catalyst-Free Synthesis of Unsymmetrical Ureas using Carbonyl Sulfide (COS)
-
In a high-pressure stainless steel vessel, combine amine 1 (1 mmol) and amine 2 (2-3 mmol) in a suitable solvent such as acetonitrile (1 mL).
-
Pressurize the vessel with COS (0.4 MPa).
-
Stir the reaction mixture at 25 °C for 4 hours.
-
Increase the temperature to 70 °C and continue stirring for an additional 8 hours.[5]
-
After cooling to room temperature, carefully vent the excess COS.
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired unsymmetrical urea.
Visualizations
Caption: General reaction pathway for urea synthesis.
Caption: Troubleshooting workflow for symmetric urea byproducts.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2009032188A1 - Method and system for removing impurities from a urea solution - Google Patents [patents.google.com]
- 13. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
optimizing reaction conditions for improved yield of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine derivatives
Welcome to the technical support center for the synthesis and optimization of 6-isocyanato-2,3-dihydro-1,4-benzodioxine derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving higher yields and purity in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing aromatic isocyanates like this compound is the Curtius rearrangement.[1][2][3] This reaction involves the thermal decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid). Phosgene-free alternatives, such as the decomposition of carbamates, are also being developed to avoid the use of highly toxic reagents.[4][5][6]
Q2: Why is the Curtius rearrangement preferred for this synthesis?
A2: The Curtius rearrangement is advantageous because it proceeds through a relatively stable acyl azide intermediate and typically occurs with high yield and retention of the stereochemical configuration of the migrating group.[2][7] The reaction conditions are generally mild, and the primary byproduct is nitrogen gas, which is easily removed from the reaction mixture.[1][2] The resulting isocyanate can often be used in situ for subsequent reactions or isolated if handled carefully.
Q3: What are the critical safety precautions when working with isocyanates?
A3: Isocyanates are highly reactive electrophiles and are potent respiratory sensitizers. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Due to their reactivity with water, all glassware must be scrupulously dried, and anhydrous solvents should be used.
Q4: Can the isocyanate product be stored?
A4: Isocyanates are sensitive to moisture and can dimerize or trimerize upon standing. For best results, it is highly recommended to use the this compound derivative immediately after synthesis. If short-term storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at low temperatures.
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the potential causes and solutions?
A5: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete formation of the acyl azide: The conversion of the carboxylic acid to the acyl azide is a critical step.
-
Solution: Ensure the activating agent for the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) is fresh and used in slight excess.[3] When using diphenylphosphoryl azide (DPPA), ensure the reaction temperature is appropriate to facilitate the reaction without premature decomposition.
-
-
Presence of moisture: Water will rapidly react with the isocyanate product to form an unstable carbamic acid, which then decomposes to the corresponding amine (6-amino-2,3-dihydro-1,4-benzodioxine) and carbon dioxide.[1][7] This amine can then react with another molecule of isocyanate to form a urea byproduct.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (N₂ or Ar).
-
-
Suboptimal rearrangement temperature: The Curtius rearrangement requires a specific temperature range for efficient conversion.
-
Solution: If the temperature is too low, the rearrangement will be slow or incomplete. If it's too high, side reactions and decomposition of the product may occur. Optimize the temperature based on the solvent's boiling point and literature precedents for similar substrates. A typical range is 60-100°C.[3]
-
-
Photochemical decomposition: If using photolysis to induce the rearrangement, the formation of a highly reactive nitrene intermediate can lead to unwanted side products.[2]
-
Solution: For cleaner reactions, thermal rearrangement is generally preferred as it proceeds via a more concerted mechanism.[2]
-
Q6: I'm observing a significant amount of a symmetric urea byproduct. How can I prevent this?
A6: The formation of N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a strong indicator of moisture in your reaction. The isocyanate reacts with water to form an amine, which is a potent nucleophile and reacts with a second isocyanate molecule.
-
Solution:
-
Rigorous Drying: Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure your starting materials are anhydrous.
-
Inert Atmosphere: As mentioned above, perform the entire procedure under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Controlled Workup: During the reaction workup, use anhydrous solvents and avoid aqueous washes until the isocyanate has been derivatized or isolated.
-
Q7: The purification of the isocyanate by distillation is resulting in product loss. What are the best practices?
A7: Isocyanates can be thermally unstable.
-
Solution:
-
Vacuum Distillation: Purify the isocyanate via distillation under reduced pressure to lower the required temperature and minimize thermal decomposition.[8]
-
Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus is ideal as it minimizes the surface area and time the compound spends at high temperatures.
-
Avoid Contaminants: Ensure the distillation apparatus is free from acidic or basic residues, which can catalyze polymerization.
-
Q8: Can I use column chromatography to purify my isocyanate?
A8: While possible, it is challenging due to the high reactivity of isocyanates.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and a rigorously dried stationary phase (e.g., bake silica gel or alumina before use).
-
Rapid Elution: Perform flash chromatography quickly to minimize contact time between the isocyanate and the stationary phase.
-
Inert Stationary Phase: Consider using a more inert stationary phase like fluorinated silica if standard silica gel proves too reactive.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol describes the conversion of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to the target isocyanate.
Materials:
-
2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Anhydrous glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirring solution.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by IR spectroscopy, observing the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure to yield the crude isocyanate.
-
Purification: The crude product should be immediately purified by short path distillation under high vacuum.
Optimization of Reaction Conditions
The following table summarizes the impact of key parameters on the yield of the isocyanate, based on general principles of the Curtius rearrangement.
| Parameter | Variation | Observed Effect on Yield | Rationale |
| Solvent | Toluene | High | Inert, high boiling point suitable for thermal rearrangement. |
| Dioxane | Moderate-High | Inert, but may be more difficult to remove completely. | |
| Chloroform | Low-Moderate | Lower boiling point may require longer reaction times or higher pressure. | |
| Temperature | 80°C | Low | Incomplete or slow rearrangement. |
| 110°C (Reflux) | Optimal | Efficient rearrangement with minimal side reactions. | |
| >130°C | Decreased | Potential for product decomposition or polymerization. | |
| Base | Triethylamine | High | Effectively forms the carboxylate salt for reaction with DPPA. |
| Pyridine | Moderate | Less basic, may result in slower initial reaction. | |
| No Base | Very Low | Inefficient formation of the acyl azide intermediate. |
Visualizations
Synthetic Pathway via Curtius Rearrangement
Caption: General workflow for the synthesis of the target isocyanate via Curtius rearrangement.
Troubleshooting Workflow for Low Isocyanate Yield
Caption: A logical guide to diagnosing and solving issues of low product yield.
Relationship Between Reaction Parameters and Outcomes
Caption: Interplay of key reaction conditions and their effect on experimental outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 7. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 8. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Reaction Products
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing and overcoming solubility challenges encountered with reaction products derived from 6-isocyanato-2,3-dihydro-1,4-benzodioxine. The focus is on urea and carbamate derivatives, which are common products of its reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my reaction products derived from this compound have such poor solubility?
A1: The reaction of this compound with amines or alcohols typically forms N,N'-disubstituted ureas or carbamates. These molecules often exhibit poor solubility due to a combination of factors:
-
Strong Intermolecular Hydrogen Bonding: The urea and carbamate moieties can form extensive hydrogen bond networks, leading to high crystal lattice energy. This strong self-association makes it difficult for solvent molecules to break the crystal structure apart.[1]
-
Molecular Planarity: The planar structure of the benzodioxane ring and the urea group allows for efficient crystal packing, further increasing stability and reducing solubility.[1]
-
Hydrophobicity: The aromatic benzodioxane core is inherently hydrophobic, contributing to poor solubility in aqueous or highly polar solvents.
Q2: My product precipitates directly from the reaction mixture as an unmanageable solid. What should I do?
A2: Immediate precipitation suggests that the product is highly insoluble in the reaction solvent. To manage this, consider the following:
-
Increase Solvent Volume: Diluting the reaction mixture can sometimes keep the product in solution long enough for the reaction to complete.
-
Change Reaction Solvent: Switch to a solvent with higher solvating power for the product. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving ureas.
-
Elevate Reaction Temperature: Running the reaction at a higher temperature can increase the solubility of the product. However, be mindful of potential side reactions or degradation.
Q3: What are the best general-purpose solvents for purifying these types of compounds by recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For benzodioxane-urea derivatives, a multi-solvent system is often necessary.[2] Common choices include:
-
Primary Solvents (High Solubility): DMF, DMSO, Dioxane, Tetrahydrofuran (THF).[3]
-
Anti-Solvents (Low Solubility): Water, Methanol, Ethanol, Hexanes, Diethyl Ether.
The typical procedure involves dissolving the crude product in a minimal amount of a hot primary solvent and then slowly adding an anti-solvent until turbidity (cloudiness) appears. The solution is then allowed to cool slowly to promote crystal formation.
Q4: Can I modify the structure of my final compound to improve its solubility?
A4: Yes, several medicinal chemistry strategies can be employed to enhance solubility:
-
Disrupt Planarity: Introducing bulky or non-planar groups can disrupt crystal packing. For instance, adding a methyl group to one of the urea nitrogens can break planarity and has been shown to increase solubility significantly.[1]
-
Add Ionizable Groups: Incorporating acidic or basic functional groups (e.g., carboxylic acids, amines) allows for salt formation, which dramatically improves aqueous solubility.
-
Introduce Polar Functionality: Adding polar groups like hydroxyls or amides can improve interactions with polar solvents.[4]
Troubleshooting Guide
This table summarizes common solubility-related issues and provides actionable troubleshooting steps.
| Problem Encountered | Potential Cause | Recommended Solution(s) |
| Product "oils out" instead of crystallizing during cooling. | The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Lower the initial temperature before cooling. 2. Add a seed crystal to induce crystallization. 3. Use a solvent system with a lower boiling point. 4. Reduce the concentration of the solute. |
| Product precipitates as a very fine powder, making filtration difficult. | The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. | 1. Ensure slow cooling. Insulate the flask to reduce the cooling rate. 2. Use a solvent system where the solubility difference between hot and cold is less extreme. 3. Consider using a filter aid like Celite. |
| Significant amount of product remains in the mother liquor after recrystallization. | The product has moderate to high solubility in the cold solvent.[2] | 1. Concentrate the mother liquor and perform a second crystallization. 2. Change the solvent or solvent/anti-solvent ratio to one where the product is less soluble at low temperatures. 3. Place the flask in an ice bath or freezer to maximize precipitation. |
| Crude product is completely insoluble in all common lab solvents. | The compound has extremely high crystal lattice energy. | 1. Attempt dissolution in strong polar aprotic solvents like DMSO or DMF with heating. 2. If purification by crystallization is not feasible, consider other methods like column chromatography on silica gel (if solubility in eluents like DCM/Methanol is sufficient) or trituration. |
Detailed Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Recrystallization
This protocol helps identify a suitable solvent system for recrystallization using a small amount of crude product.
Methodology:
-
Place approximately 10-20 mg of your crude, dry product into several small test tubes.
-
To each tube, add a different solvent from the list below, starting with 0.2 mL. Stir or vortex the mixture.
-
Solvent List: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
-
Assess Cold Solubility: Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is unsuitable as a primary recrystallization solvent but may be a good choice for chromatography.
-
Assess Hot Solubility: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a sand bath or with a heat gun. Add the solvent dropwise (up to ~1 mL) until the solid dissolves completely.
-
Assess Crystallization Potential: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Analyze Results: The ideal solvent is one that shows poor solubility at room temperature but high solubility upon heating, and which yields solid crystals upon cooling. If no single solvent is ideal, test solvent/anti-solvent pairs (e.g., dissolve in hot DMF, add water as an anti-solvent).
Protocol 2: General Recrystallization Protocol for Benzodioxane-Urea Derivatives
Methodology:
-
Place the crude product in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of a suitable primary solvent (e.g., DMF, DMSO, or Dioxane) identified from the screening protocol.
-
Heat the mixture with stirring on a hot plate until the solid fully dissolves. Avoid boiling if possible.
-
If the solution is colored by impurities, you may perform a hot filtration at this stage by passing the solution through a small plug of Celite or activated carbon in a heated funnel.
-
Slowly add a chosen anti-solvent (e.g., water or ethanol) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) is observed. Add a few drops of the primary solvent back to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
Workflow & Logic Diagrams
The following diagram illustrates a logical workflow for troubleshooting poor product solubility during synthesis and purification.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 4. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues with this compound, providing solutions and preventative measures.
1. General Handling and Storage
Question: What are the ideal storage conditions for this compound to ensure its stability?
Answer: To maintain the stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place. Recommended storage temperatures are typically 2-8°C. Exposure to moisture, light, and elevated temperatures should be strictly avoided to prevent degradation.
Question: I observed the formation of a white precipitate in my sample of this compound upon storage. What is the likely cause?
Answer: The formation of a white precipitate is a common indicator of degradation, likely due to exposure to moisture. The isocyanate group (-NCO) is highly reactive towards water, leading to the formation of an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide.[1][2] The resulting amine can then react with another molecule of the isocyanate to form a highly insoluble urea derivative, which appears as a white precipitate. To prevent this, ensure the compound is handled and stored under strictly anhydrous conditions.
2. Stability in Solvents
Question: Which solvents are recommended for dissolving this compound?
Answer: It is crucial to use anhydrous aprotic solvents. Recommended options include dry toluene, tetrahydrofuran (THF), chloroform, and dichloromethane. Protic solvents such as alcohols, primary and secondary amines, and even water will react with the isocyanate group and should be avoided.[3]
Question: My compound appears to be degrading in the chosen solvent. What could be the reason?
Answer: Degradation in a seemingly appropriate aprotic solvent can occur if the solvent is not rigorously dried. Trace amounts of water can lead to hydrolysis of the isocyanate. Additionally, the polarity of the solvent can influence the reactivity of the isocyanate group.[4][5] It is also important to consider the possibility of solvent-adduct formation or catalysis of self-polymerization, especially with prolonged storage in solution. Always use freshly dried, high-purity solvents and prepare solutions immediately before use.
3. Thermal Stability
Question: What is the thermal stability of this compound?
Answer: Aromatic isocyanates generally begin to undergo thermal degradation at temperatures above 150°C.[6][7] The degradation can result in the formation of various byproducts, including amines and carbodiimides, and can also lead to polymerization.[8] For reactions requiring elevated temperatures, it is advisable to keep the reaction time as short as possible and to conduct preliminary thermal stability studies using techniques like thermogravimetric analysis (TGA).
Question: I am running a reaction at an elevated temperature and observing unexpected side products. Could this be due to thermal degradation?
Answer: Yes, it is highly probable. If your reaction is conducted at or near the thermal degradation temperature of the isocyanate, the formation of side products is likely. Consider lowering the reaction temperature and using a suitable catalyst to increase the reaction rate if necessary. Analytical techniques such as LC-MS can be used to identify the degradation products.[8]
4. Photostability
Question: Is this compound sensitive to light?
Answer: Aromatic isocyanates are known to be sensitive to UV radiation, which can lead to discoloration (yellowing) and degradation of the material.[9][10] It is recommended to handle and store the compound in amber vials or otherwise protected from light.
II. Quantitative Stability Data (Based on Analogous Compounds)
Table 1: Hydrolytic Stability of Phenyl Isocyanate in Different Solvents
| Solvent | Temperature (°C) | Half-life (t½) |
| Dioxane | 25 | ~ 4 hours |
| Acetonitrile | 25 | ~ 1.5 hours |
| Tetrahydrofuran (THF) | 25 | ~ 1 hour |
Note: The presence of trace amounts of water significantly affects the hydrolysis rate. The data above assumes water is present in the solvent.
Table 2: Relative Reaction Rates of Phenyl Isocyanate with Nucleophiles
| Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| n-Butanol | Toluene | 1 |
| Water | Dioxane | ~0.4 |
| Aniline | Diethyl Ether | ~300 |
This table illustrates the high reactivity of isocyanates with amines compared to alcohols and water.
III. Experimental Protocols
1. Protocol for Assessing Hydrolytic Stability
Objective: To determine the rate of degradation of this compound in the presence of water.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Deionized water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Thermostated water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
In a separate volumetric flask, prepare a solvent mixture with a defined water content (e.g., 95:5 solvent:water).
-
Equilibrate the solvent mixture to the desired temperature in the thermostated water bath.
-
Initiate the experiment by adding a known volume of the stock solution to the temperature-equilibrated solvent mixture and mix thoroughly.
-
Immediately withdraw an aliquot (t=0) and quench the reaction by diluting it with the anhydrous mobile phase for HPLC analysis.
-
Withdraw aliquots at regular time intervals (e.g., every 15 minutes for the first hour, then every hour) and quench them in the same manner.
-
Analyze all samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the concentration of the isocyanate versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
2. Protocol for Assessing Thermal Stability (Isothermal Method)
Objective: To evaluate the degradation of this compound at a constant elevated temperature.
Materials:
-
This compound
-
High-boiling point anhydrous aprotic solvent (e.g., sulfolane)
-
Heating block or oil bath with a temperature controller
-
Sealed reaction vials
-
HPLC system
Procedure:
-
Prepare a solution of this compound in the chosen high-boiling point solvent at a known concentration.
-
Aliquot the solution into several sealed reaction vials.
-
Place the vials in the heating block or oil bath set to the desired temperature (e.g., 150°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), remove a vial and immediately cool it in an ice bath to quench the degradation process.
-
Dilute an aliquot from each vial with the mobile phase and analyze by HPLC to quantify the remaining this compound.
-
Plot the concentration of the isocyanate versus time to determine the degradation profile at that temperature.
IV. Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doxuchem.com [doxuchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. foamsulate.com [foamsulate.com]
- 8. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pflaumer.com [pflaumer.com]
- 10. Aromatic Isocyanates | Polyurethane Elastomers | Request Quote or Samples [tri-iso.com]
troubleshooting low conversion rates in reactions with 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Isocyanato-2,3-dihydro-1,4-benzodioxine. The information is designed to address common challenges encountered during reactions and help optimize experimental outcomes.
Troubleshooting Low Conversion Rates and Other Common Issues
Low conversion rates in reactions involving this compound can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the most common causes?
A1: Several factors can contribute to low conversion rates in reactions with isocyanates. Here are the most common culprits and how to address them:
-
Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea byproduct, consuming your starting material.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your nucleophile is free of water.
-
-
Incorrect Stoichiometry: An improper ratio of isocyanate to your nucleophile will result in incomplete conversion.
-
Solution: Carefully calculate and precisely measure the molar equivalents of your reactants. A slight excess of the nucleophile may be beneficial in some cases to ensure complete consumption of the isocyanate.
-
-
Insufficient or Inactive Catalyst: Many isocyanate reactions, especially with less reactive nucleophiles like alcohols, require a catalyst to proceed at a reasonable rate.
-
Solution: If using a catalyst, ensure it is fresh and active. Common catalysts for isocyanate reactions include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate). The choice of catalyst can significantly impact the reaction rate and selectivity.[1]
-
-
Low Reagent Purity: Impurities in either the isocyanate or the nucleophile can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify your reagents before use.
-
Q2: I am observing the formation of side products in my reaction. What are they likely to be and how can I minimize them?
A2: Side reactions are a common issue when working with highly reactive isocyanates. Here are some potential side products and strategies to mitigate their formation:
-
Urea Formation (from moisture): As mentioned above, moisture contamination can lead to the formation of urea byproducts.
-
Mitigation: Strict adherence to anhydrous reaction conditions is crucial.
-
-
Allophanate and Biuret Formation: An excess of the isocyanate can lead to further reaction with the initially formed urethane or urea linkages, resulting in allophanate or biuret cross-linking, respectively. This can be a significant issue in polymer synthesis.
-
Mitigation: Maintain a strict 1:1 stoichiometry. If a slight excess of isocyanate is necessary, consider adding it portion-wise to control its concentration.
-
-
Isocyanurate Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, which can lead to cross-linking.
-
Mitigation: Carefully control the reaction temperature. Choose a catalyst that favors urethane or urea formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.
-
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is critical to maintain the reactivity of this compound. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dry place. The recommended storage temperature is typically 2-8°C. Exposure to moisture and atmospheric oxygen should be strictly avoided to prevent degradation and the formation of inactive byproducts.
Q4: How does the electronic nature of the nucleophile affect the reaction rate?
A4: The reactivity of the nucleophile plays a significant role in the reaction kinetics. Generally, more nucleophilic species will react faster with the isocyanate. For example, primary aliphatic amines are typically more reactive than aromatic amines, which are in turn more reactive than alcohols. The presence of electron-donating groups on the nucleophile will increase its reactivity, while electron-withdrawing groups will decrease it.
Data Presentation: Representative Reaction Yields
The following table provides illustrative yields for the reaction of a generic aryl isocyanate with various nucleophiles under typical reaction conditions. Actual yields with this compound may vary depending on the specific substrate, solvent, temperature, and catalyst used.
| Nucleophile | Product Type | Typical Conditions | Representative Yield (%) |
| Aniline | Urea | Room Temperature, Anhydrous Solvent | 85 - 95 |
| 4-Nitroaniline | Urea | Elevated Temperature, +/- Catalyst | 60 - 80 |
| Benzylamine | Urea | Room Temperature, Anhydrous Solvent | > 95 |
| Ethanol | Urethane | Elevated Temperature, Catalyst | 70 - 90 |
| Phenol | Urethane | Elevated Temperature, Catalyst | 50 - 70 |
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine to form the corresponding urea derivative.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and dissolve it in the anhydrous solvent (concentration typically 0.1-0.5 M).
-
Addition of Isocyanate: While stirring the amine solution under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aliphatic amines are often complete within a few hours, while reactions with less reactive aromatic amines may require longer reaction times or gentle heating.
-
Work-up: Once the reaction is complete, the product can be isolated. If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Reaction Workflow: Synthesis of a PARP1 Inhibitor Precursor
The this compound scaffold is of interest in the development of therapeutic agents, such as Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[2][3] The following diagram illustrates a hypothetical synthetic workflow for preparing a urea-based PARP1 inhibitor precursor using this isocyanate.
dot
Caption: A generalized workflow for the synthesis of a potential PARP1 inhibitor precursor.
References
- 1. US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters - Google Patents [patents.google.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]
Technical Support Center: Catalytic Reactions of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the reaction of this compound with alcohols or amines?
A1: The reaction of this compound, an aromatic isocyanate, with nucleophiles like alcohols and amines to form urethanes and ureas, respectively, can be accelerated by various catalysts. The choice of catalyst depends on the desired reaction rate, selectivity, and the specific properties of the final product. Commonly used catalysts fall into two main categories:
-
Tertiary Amines: These are widely used catalysts in polyurethane chemistry. Examples include triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO), and N,N-dimethylcyclohexylamine (DMCHA).[1][2] Tertiary amines are generally effective for both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in foam applications.[3]
-
Organometallic Compounds: These catalysts, particularly organotin compounds like dibutyltin dilaurate (DBTDL), are highly efficient for the urethane formation reaction.[1] Other metal-based catalysts, including those based on bismuth, zinc, and zirconium, are also used as alternatives to tin compounds due to toxicity concerns.[4]
Q2: How does the structure of this compound affect its reactivity compared to other common isocyanates like MDI or TDI?
A2: this compound is an aromatic isocyanate. Generally, aromatic isocyanates are more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom.[5][6] The presence of the dihydro-1,4-benzodioxine ring system can influence the reactivity through a combination of electronic and steric effects. The ether oxygens in the dioxine ring are electron-donating, which might slightly decrease the reactivity compared to isocyanates with strongly electron-withdrawing substituents. However, the overall aromatic character is expected to confer a reactivity profile similar to other aromatic isocyanates like MDI and TDI.
Q3: What are the potential side reactions to be aware of when using catalysts with this compound?
A3: Several side reactions can occur during the catalyzed reaction of isocyanates, leading to byproducts that can affect the properties of the final polymer. Key side reactions include:
-
Trimerization: In the presence of certain catalysts, particularly strong bases, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. This leads to increased cross-linking.[3]
-
Allophanate and Biuret Formation: Excess isocyanate can react with urethane or urea linkages already formed in the polymer chain to create allophanate and biuret cross-links, respectively. These reactions are more prevalent at higher temperatures and with certain catalysts.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7] The resulting amine can then react with another isocyanate to form a urea linkage. This reaction is the basis for the production of polyurethane foams but can be an undesirable side reaction in other applications.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the catalytic reaction of this compound.
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Action |
| Inactive or Insufficient Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., away from moisture).- Increase the catalyst concentration incrementally, monitoring the effect on reaction rate and exotherm.- Consider switching to a more active catalyst. For example, organometallic catalysts like DBTDL are generally more active for the urethane reaction than tertiary amines.[1] |
| Moisture Contamination | - Dry all reactants (polyols, solvents) and glassware thoroughly before use. Polyols can be dried under vacuum at elevated temperatures.[8] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[8] |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for potential side reactions. The optimal temperature will depend on the specific reactants and catalyst used. |
| Steric Hindrance | - If reacting with a sterically hindered alcohol or amine, a longer reaction time or a higher catalyst loading may be necessary. |
Issue 2: Gelation or Formation of Insoluble Product
| Possible Cause | Recommended Action |
| Excessive Catalyst Concentration | - Reduce the amount of catalyst. High catalyst levels can lead to an uncontrolled, rapid polymerization and promote side reactions like trimerization. |
| High Reaction Temperature | - Maintain a controlled reaction temperature. High temperatures can accelerate side reactions such as allophanate, biuret, and isocyanurate formation, leading to excessive cross-linking. |
| Trimerization of the Isocyanate | - Select a catalyst that is less prone to promoting trimerization. For example, some tertiary amines are less likely to cause trimerization than strong basic catalysts. |
| Incorrect Stoichiometry (NCO:OH ratio) | - Carefully calculate and measure the stoichiometric ratio of isocyanate to hydroxyl or amine groups. An excess of isocyanate can lead to cross-linking through allophanate and biuret formation. |
Issue 3: Poor Product Properties (e.g., brittleness, tackiness)
| Possible Cause | Recommended Action |
| Incomplete Curing | - Ensure the reaction has gone to completion by monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR spectroscopy.[8] - Consider a post-curing step at an elevated temperature to ensure full reaction of all functional groups. |
| Side Reactions | - Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions that can lead to a non-ideal polymer network structure. |
| Impurities in Reactants | - Use high-purity reactants. Impurities can terminate chain growth or interfere with the catalytic cycle. |
Experimental Protocols
General Protocol for the Catalyzed Reaction of this compound with a Diol
This protocol provides a general guideline. Specific parameters such as reactant concentrations, temperature, and reaction time should be optimized for each specific application.
-
Preparation of Reactants:
-
Dry the diol (e.g., poly(ethylene glycol), 1,4-butanediol) under vacuum at 80-100 °C for at least 4 hours to remove any residual water.
-
Ensure all solvents are anhydrous.
-
Store this compound under an inert atmosphere and away from moisture.
-
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
-
Reaction Procedure:
-
Charge the dried diol and any anhydrous solvent to the reaction flask under a nitrogen atmosphere.
-
Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
In a separate, dry container, dissolve the desired amount of catalyst (e.g., 0.01-0.1 mol% DBTDL or 0.1-1 mol% DABCO) in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the reaction mixture.
-
Slowly add the this compound to the reaction mixture dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress by withdrawing small aliquots and analyzing them by FTIR spectroscopy for the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.[8]
-
Once the reaction is complete (isocyanate peak is no longer visible), the resulting polyurethane can be isolated by precipitation in a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility) and dried under vacuum.
-
Data Presentation
Due to the lack of specific published quantitative data for the catalytic reactions of this compound, the following table provides a general comparison of common catalysts for polyurethane synthesis, which can be used as a starting point for catalyst selection.
Table 1: General Comparison of Common Catalysts for Polyurethane Synthesis
| Catalyst Type | Examples | Relative Activity (Urethane Formation) | Selectivity (Urethane vs. Side Reactions) | Typical Use Level |
| Tertiary Amines | Triethylamine (TEA), DABCO | Moderate | Good, but can promote blowing reaction | 0.1 - 2.0 wt% |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | High | High for urethane, can promote hydrolysis | 0.005 - 0.1 wt% |
| Organobismuth/-zinc | Bismuth neodecanoate, Zinc octoate | Moderate to High | Good, often used as alternatives to tin | 0.05 - 0.5 wt% |
| Organozirconium | Zirconium acetylacetonate | High | High for urethane, low for water reaction | 0.01 - 0.2 wt% |
Visualizations
Diagram 1: General Catalytic Urethane Formation Workflow
Caption: A general experimental workflow for the catalyzed synthesis of polyurethanes.
Diagram 2: Troubleshooting Logic for Slow or Incomplete Reactions
Caption: A decision tree for troubleshooting slow or incomplete reactions.
References
- 1. Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. l-i.co.uk [l-i.co.uk]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analysis of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine-Derived Ureas: NMR and Mass Spectrometry in Focus
For researchers, scientists, and drug development professionals working with novel ureas derived from 6-isocyanato-2,3-dihydro-1,4-benzodioxine, precise structural confirmation and purity assessment are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical tools for this class of compounds. Furthermore, it presents alternative quantitative techniques—High-Performance Liquid Chromatography (HPLC), colorimetric assays, and enzymatic assays—along with detailed experimental protocols.
Structural Elucidation: A Symbiotic Approach with NMR and Mass Spectrometry
NMR spectroscopy and mass spectrometry offer complementary information that, when used in tandem, provides unambiguous structural characterization of this compound-derived ureas. NMR excels at defining the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry provides the molecular weight and fragmentation patterns that confirm the overall structure and sequence of moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the target ureas, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Urea N-H | 8.5 - 9.5 | Singlet (broad) | Chemical shift can vary with solvent and concentration. |
| Aromatic C-H (Benzodioxine) | 6.7 - 7.5 | Multiplet | The substitution pattern will influence the exact shifts and coupling patterns. |
| O-CH₂-CH₂-O | 4.2 - 4.4 | Multiplet | Protons on the dihydrodioxine ring. |
| Substituent Protons | Variable | Variable | Dependent on the specific R group attached to the urea nitrogen. |
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will indicate the number of different types of carbon atoms.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Urea C=O | 152 - 158 | The carbonyl carbon is typically deshielded. |
| Aromatic C (Benzodioxine) | 115 - 150 | Quaternary carbons will have different shifts than protonated carbons. |
| O-CH₂-CH₂-O | 63 - 66 | Carbons of the dihydrodioxine ring. |
| Substituent Carbons | Variable | Dependent on the specific R group. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.
Expected Mass Spectrometry Fragmentation Patterns:
The fragmentation of these ureas is predictable and provides key structural confirmations.
| Fragmentation Pathway | Description | Expected m/z of Fragment Ions |
| Molecular Ion (M⁺) | The intact molecule with one electron removed. | Corresponds to the molecular weight of the specific urea derivative. |
| Alpha-Cleavage | Cleavage of the C-N bond adjacent to the carbonyl group. | [M - R-NH]⁺ or [M - C₈H₆O₂NCO]⁺ |
| McLafferty-type Rearrangement | Transfer of a gamma-hydrogen followed by beta-cleavage, if an appropriate alkyl chain is present in the R group. | Varies with the structure of the R group. |
| Benzodioxine Ring Fragmentation | Cleavage within the 2,3-dihydro-1,4-benzodioxine moiety. | Fragments corresponding to the benzodioxine isocyanate or related structures. |
Alternative Analytical Techniques for Quantification
While NMR and MS are excellent for structural elucidation, other techniques are often better suited for quantitative analysis, especially in complex matrices.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity, followed by UV or other detection. | High specificity and sensitivity, can separate impurities.[1][2][3] | Requires method development, may require derivatization for some ureas.[3][4] |
| Colorimetric Assays | Reaction with a chromogenic agent to produce a colored product that is measured spectrophotometrically.[5][6][7] | Simple, rapid, and inexpensive.[5] | Can be prone to interference from other compounds in the sample.[5][6] |
| Enzymatic Assays | Use of an enzyme (e.g., urease) to specifically convert urea to a product that can be quantified.[8][9] | Highly specific for urea.[10] | Enzyme activity can be affected by sample matrix and conditions. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified urea derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the urea derivative (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Infusion : Introduce the sample solution into the electrospray source of the mass spectrometer via direct infusion or through an HPLC system.
-
Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Tandem MS (MS/MS) : For fragmentation studies, select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
HPLC Protocol for Urea Quantification
-
Mobile Phase Preparation : Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water.[2]
-
Column : Use a C18 reverse-phase column.
-
Sample Preparation : Dissolve a precisely weighed amount of the urea derivative in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Injection : Inject a fixed volume (e.g., 10 µL) of the standards and samples onto the HPLC system.[3]
-
Detection : Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 210 nm).[3]
-
Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.
Colorimetric Assay Protocol (Diacetyl Monoxime Method)
-
Reagent Preparation : Prepare a color reagent solution containing diacetyl monoxime, thiosemicarbazide, and an acidic catalyst (e.g., a mixture of sulfuric and phosphoric acids).[11][6]
-
Standard Curve : Prepare a series of urea standards of known concentrations.
-
Reaction : Add the color reagent to the standards and samples in test tubes.
-
Incubation : Heat the tubes in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow for color development.[7]
-
Measurement : Cool the tubes to room temperature and measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 520 nm) using a spectrophotometer.[11][6]
-
Calculation : Plot a standard curve of absorbance versus urea concentration and determine the concentration of the samples from this curve.
Enzymatic Assay Protocol (Urease-Based)
-
Reagent Preparation : Prepare a buffered solution containing urease enzyme. Also, prepare reagents for the detection of ammonia (e.g., using the Berthelot reaction).[10]
-
Standard Curve : Prepare a series of urea standards.
-
Enzymatic Reaction : Add the urease solution to the standards and samples and incubate at a controlled temperature (e.g., 37°C) for a set time to allow for the complete conversion of urea to ammonia.
-
Color Development : Add the ammonia detection reagents to develop a colored product.
-
Measurement : Measure the absorbance of the solution at the appropriate wavelength (e.g., 570 nm).
-
Calculation : Calculate the urea concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Workflow and Comparison
Caption: Workflow for the synthesis and analysis of urea derivatives.
Caption: NMR vs. Mass Spectrometry comparison for urea analysis.
References
- 1. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 2. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 3. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 4. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. worthingtonweb.com [worthingtonweb.com]
- 10. EP0133681B1 - Enzymatic urea assay - Google Patents [patents.google.com]
- 11. Colorimetric determination of urea [protocols.io]
HPLC methods for the analysis and purification of benzodioxane urea compounds.
A comprehensive guide to the High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis and purification of benzodioxane urea compounds. This document provides a comparative overview of various analytical and preparative techniques, complete with detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in method selection and implementation.
Introduction to HPLC for Benzodioxane Urea Compounds
The 1,4-benzodioxane scaffold is a key structural feature in many biologically active molecules.[1] When combined with a urea moiety, these compounds present unique challenges and opportunities for analysis and purification. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for ensuring the purity, stability, and concentration of these compounds during pharmaceutical development and quality control.[2]
Reversed-phase HPLC (RP-HPLC) is the most common analytical approach due to its versatility in separating a wide range of non-polar to moderately polar compounds.[2] For chiral benzodioxane urea derivatives, where the stereochemistry can be crucial for biological activity, chiral HPLC methods are mandatory to separate enantiomers.[1] This guide compares different HPLC strategies, covering both analytical-scale purity assessment and preparative-scale purification.
Comparative Analysis of Analytical HPLC Methods
Analytical HPLC is used for determining the purity of synthesized benzodioxane urea compounds and for quantifying the concentration of active pharmaceutical ingredients (APIs).[2] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
Two primary analytical methods are compared below: a standard Reversed-Phase (RP-HPLC) method for general purity analysis and a Chiral HPLC method for the separation of enantiomers.
Table 1: Comparison of Analytical HPLC Methods for Benzodioxane Urea Compounds
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC |
| Objective | Purity Assessment & Quantification | Enantiomeric Separation & Purity |
| Column | C18, 15 cm × 4.6 mm, 5 µm[3] | Lux 3µ Cellulose-1, 15 cm x 4.6 mm[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[2] | N/A (Isocratic) |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2] | n-Hexane / Isopropyl Alcohol (90:10, v/v)[1] |
| Gradient Program | 10% to 90% B over 15 min | Isocratic |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 214 nm[3] | UV at 254 nm |
| Injection Vol. | 10 µL | 20 µL[1] |
Experimental Protocol: Analytical Chiral HPLC
This protocol is adapted from methodologies developed for chiral 2-substituted-1,4-benzodioxane derivatives.[1]
1. System Preparation:
-
Equip an HPLC system with a UV detector, autosampler, and column oven.
-
Install a Lux 3µ Cellulose-1 column (150 × 4.6 mm).[1]
-
Prepare the mobile phase by mixing n-hexane and isopropyl alcohol (IPA) in a 90:10 volume ratio.
-
Degas the mobile phase for at least 10 minutes using sonication before use.[1]
2. Sample Preparation:
-
Dissolve the benzodioxane urea compound in the mobile phase to an approximate concentration of 0.5-1.0 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
3. Chromatographic Run:
-
Set the column temperature to 25 °C.
-
Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.
-
Inject 20 µL of the prepared sample onto the column.[1]
-
Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.
-
Monitor the eluent at a wavelength of 254 nm.
4. Data Analysis:
-
Identify and quantify the enantiomers based on their retention times and peak areas.
-
Calculate the enantiomeric excess (%ee) to determine the enantiopurity of the sample.
Workflow for HPLC Method Development
The process of developing a robust HPLC method involves several logical steps, from initial system selection to final validation.[4]
Caption: General workflow for HPLC analysis and purification.
Comparative Analysis of Preparative HPLC Methods
Preparative HPLC is used to isolate and purify target compounds from complex mixtures, such as synthetic reaction workups.[5] The goal is to maximize throughput while maintaining high purity. The primary difference from analytical HPLC is the scale, involving larger columns, higher flow rates, and larger injection volumes.[5]
Table 2: Comparison of Preparative HPLC Methods for Benzodioxane Urea Compounds
| Parameter | Method 1: Reversed-Phase Prep | Method 2: Chiral Prep |
| Objective | Impurity Removal & Isolation | Enantiomer Isolation (Gram-scale)[5] |
| Column | C18, 25 cm × 21.2 mm, 10 µm | Chiralpak AD-H, 15 cm x 20 mm, 5 µm[5] |
| Mobile Phase A | Water | N/A (Isocratic) |
| Mobile Phase B | Acetonitrile | n-Hexane / Ethanol |
| Gradient Program | Optimized based on analytical run | Isocratic |
| Flow Rate | 15-25 mL/min | 10-20 mL/min |
| Sample Loading | 50-500 mg per injection | Up to 200 mg/mL concentration[5] |
| Detection | UV at 214 nm | UV at 254 nm |
| Fraction Collection | UV- or Mass-based triggering[6] | Time-based, guided by analytical run[5] |
Experimental Protocol: Preparative Reversed-Phase HPLC
This protocol outlines a general procedure for scaling up an analytical reversed-phase method for purification.
1. Method Development and Scale-Up:
-
Begin with an optimized analytical RP-HPLC method (e.g., Method 1 from Table 1).
-
Perform loading studies on the analytical column to determine the maximum sample amount without significant loss of resolution.[5]
-
Use the results to calculate the appropriate column dimensions, flow rate, and injection volume for the preparative scale.
2. System Preparation:
-
Equip a preparative HPLC system with a high-pressure pump, a UV detector with a preparative flow cell, and an automated fraction collector.
-
Install a preparative C18 column (e.g., 25 cm × 21.2 mm).
-
Prepare large volumes of the required mobile phases (e.g., Water and Acetonitrile) and degas them thoroughly.
3. Sample Preparation:
-
Dissolve the crude benzodioxane urea compound in a suitable solvent, preferably the initial mobile phase composition, at a high concentration.
-
Filter the solution to remove any insoluble material.
4. Purification Run:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject the concentrated sample solution.
-
Run the gradient program that was optimized for the preparative scale.
-
Monitor the detector signal and collect fractions corresponding to the target compound's peak. Fraction collection can be triggered by a UV absorbance threshold.[5]
5. Post-Purification Processing:
-
Analyze the collected fractions using the initial analytical HPLC method to confirm purity.
-
Pool the pure fractions and remove the solvent using techniques like rotary evaporation or lyophilization to obtain the purified compound.
Decision Guide for Method Selection
Choosing the correct HPLC approach depends on the specific goals of the experiment, the nature of the sample, and the available resources.
References
Comparative Analysis of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Reaction Products: A Crystallographic and Spectroscopic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 6-isocyanato-2,3-dihydro-1,4-benzodioxine, focusing on their structural elucidation through X-ray crystallography and other analytical techniques. Due to the limited availability of direct crystallographic data for the reaction products of this specific isocyanate, this guide leverages data from structurally analogous compounds to provide a comprehensive comparison. The 1,4-benzodioxane moiety is a key scaffold in various biologically active compounds, making the characterization of its derivatives crucial for drug discovery and development.[1][2][3]
Reaction Products: Ureas and Carbamates
This compound readily reacts with nucleophiles. The primary reaction products, formed by reaction with amines and alcohols, are N-substituted ureas and carbamates, respectively. The synthesis of these derivatives is typically straightforward, proceeding via nucleophilic addition to the isocyanate group.[4][5]
Structural Elucidation: A Comparative Approach
The definitive determination of the three-dimensional structure of these products is achieved through single-crystal X-ray diffraction. However, in the absence of specific crystallographic data for derivatives of this compound, we present data for a representative N-aryl urea, N-benzoyl-N'-phenylurea, to illustrate the expected structural features.[6] Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential complementary techniques for characterizing these compounds.[1][2]
X-ray Crystallographic Data
The following table summarizes the crystallographic data for a representative N-aryl urea. This data provides a benchmark for what can be expected for the crystal structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl) ureas.
| Parameter | N-benzoyl-N'-phenylurea[6] |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.5641 (8) |
| b (Å) | 4.6564 (3) |
| c (Å) | 21.1029 (15) |
| β (°) | 128.716 (4) |
| Volume (ų) | 1193.31 (15) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 150 |
Spectroscopic Data Comparison
| Spectroscopic Technique | Characteristic Features for 1,4-Benzodioxane-6-carboxamide Analogs[1][2] |
| FTIR (cm⁻¹) | Amide C=O stretch: 1626-1676; N-H stretch: 3275-3346 |
| ¹H-NMR (ppm) | Methylene protons (-OCH₂CH₂O-): Multiplet at 4.25-4.30 |
| ¹³C-NMR | Data available in source literature[7] |
| High-Resolution MS | Confirms molecular weight and elemental composition |
Experimental Protocols
Synthesis of N-Substituted Ureas (General Procedure)
N-substituted ureas can be synthesized by the reaction of an isocyanate with a primary or secondary amine.[4][5]
-
Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Add the isocyanate (1.0 eq), in this case, this compound, dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
X-ray Crystallography (Representative Protocol for an N-aryl urea)[6]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Spectroscopic Characterization (General Protocols)[1][2]
-
FTIR Spectroscopy: Spectra are recorded on a FTIR spectrometer using KBr pellets or as a thin film.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer of appropriate frequency (e.g., 400 MHz for ¹H) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Visualizing Reaction Pathways and Biological Relevance
The following diagrams illustrate the general synthesis workflow for the reaction products of this compound and a hypothetical signaling pathway, highlighting the potential role of these compounds as enzyme inhibitors, a common activity for 1,4-benzodioxane derivatives.[8]
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ureas - Wikipedia [en.wikipedia.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Biological Activity of 6-Substituted 2,3-Dihydro-1,4-Benzodioxine Analogs: A Guide for Researchers
A detailed analysis of the enzymatic inhibitory activities of various analogs derived from the 6-amino-2,3-dihydro-1,4-benzodioxine scaffold reveals significant potential for drug development, particularly in the fields of neurodegenerative disease and diabetes management. This guide provides a comparative overview of the biological activities of key analogs, supported by experimental data and detailed protocols to aid researchers in the field.
The 2,3-dihydro-1,4-benzodioxine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. While the prompt specifically requested a comparison of 6-isocyanato-2,3-dihydro-1,4-benzodioxine analogs, this functional group is primarily a reactive intermediate. Therefore, this guide focuses on the more stable and extensively studied derivatives synthesized from its precursor, 6-amino-2,3-dihydro-1,4-benzodioxine, namely sulfonamides and carboxamides. These classes of compounds represent the likely end-products of reactions involving a 6-isocyanato intermediate and showcase a range of biological activities.
Comparative Analysis of Enzyme Inhibition
A key area of investigation for these analogs has been their potential as enzyme inhibitors. Notably, series of N-substituted sulfonamides and carboxamides have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), α-glucosidase, and poly(ADP-ribose) polymerase 1 (PARP1).
Sulfonamide Derivatives as Acetylcholinesterase and α-Glucosidase Inhibitors
A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and yeast α-glucosidase.[1] Most of these compounds demonstrated weak activity against AChE but exhibited substantial inhibitory potential against α-glucosidase.[1]
Table 1: Inhibitory Activity (IC50) of Sulfonamide Analogs against α-Glucosidase and Acetylcholinesterase [1]
| Compound | Substituent on N-phenylacetamide | α-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |
| 7a | Phenyl | 410.12 ± 0.19 | > 500 |
| 7b | 2-Methylphenyl | 43.11 ± 0.11 | > 500 |
| 7c | 3-Methylphenyl | 110.15 ± 0.14 | > 500 |
| 7d | 4-Methylphenyl | 129.23 ± 0.19 | > 500 |
| 7e | 2,4-Dimethylphenyl | 101.12 ± 0.15 | > 500 |
| 7f | 2-Chlorophenyl | 21.31 ± 0.09 | > 500 |
| 7g | 3-Chlorophenyl | 23.11 ± 0.08 | > 500 |
| 7h | 4-Chlorophenyl | 19.89 ± 0.07 | > 500 |
| 7i | 2-Nitrophenyl | 310.11 ± 0.21 | > 500 |
| 7j | 3-Nitrophenyl | 41.12 ± 0.13 | > 500 |
| 7k | 4-Nitrophenyl | 25.11 ± 0.09 | > 500 |
| 7l | 3,4-Dichlorophenyl | 29.15 ± 0.11 | > 500 |
| Acarbose (Standard) | - | 38.25 ± 0.12 | - |
| Galanthamine (Standard) | - | - | 0.52 ± 0.01 |
The data indicates that the nature and position of the substituent on the N-phenylacetamide ring significantly influence the α-glucosidase inhibitory activity. Compounds with electron-withdrawing groups, such as chloro and nitro substituents, generally displayed higher potency. Notably, compound 7h , with a 4-chloro substituent, was the most potent inhibitor in this series.
Carboxamide Derivatives as PARP1 Inhibitors
In a separate line of investigation, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide was identified as an inhibitor of poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[4] A series of analogs were synthesized to explore the structure-activity relationship.[4]
Table 2: Inhibitory Activity (IC50) of Carboxamide Analogs against PARP1 [4]
| Compound | Structure | PARP1 IC50 (µM) |
| 3 | (Structure not fully specified in abstract) | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | (Phthalazinone scaffold) | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide | 0.082 |
These findings highlight that modifications to the core structure, including scaffold hopping to a benzoxazinone system, can lead to highly potent PARP1 inhibitors.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the cited studies.
Synthesis of Sulfonamide Derivatives
The synthesis of the 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (7a-l) was initiated by reacting N-2,3-dihydrobenzo[2][3]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous sodium carbonate.[1] The resulting N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide was then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) with lithium hydride as a base to yield the final products.[1]
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was determined spectrophotometrically. The assay mixture contained 70 µL of 50 mM phosphate buffer (pH 6.8), 10 µL of the test compound solution, and 10 µL of yeast α-glucosidase solution (0.2 U/mL). After a 5-minute pre-incubation at 37°C, 10 µL of 0.7 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) was added as the substrate. The reaction was incubated for 30 minutes at 37°C, and the absorbance of the resulting p-nitrophenol was measured at 405 nm. Acarbose was used as the standard inhibitor. The percentage inhibition was calculated, and the IC50 values were determined.
Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitory activity was measured using a modified Ellman's method. The reaction mixture contained 140 µL of 100 mM phosphate buffer (pH 8.0), 20 µL of the test compound, and 20 µL of acetylcholinesterase (from electric eel, 0.02 U/mL). The mixture was incubated for 15 minutes at 25°C. Subsequently, 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) was added, followed by 10 µL of 14 mM acetylthiocholine iodide (ATCI) to initiate the reaction. The absorbance was measured at 405 nm for 30 minutes. Galanthamine was used as the positive control. The percentage of inhibition was calculated, and IC50 values were determined.
PARP1 Inhibition Assay
The inhibitory activity against PARP1 was evaluated using a recombinant PARP1 enzyme assay. The compounds were initially screened at a single concentration, and those showing significant inhibition were further evaluated to determine their IC50 values. 3-Aminobenzamide was used as an internal standard.[4]
Signaling Pathways
The biological activities of these analogs are intrinsically linked to their modulation of specific signaling pathways.
Acetylcholinesterase Inhibition and Cholinergic Signaling
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
PARP1 Inhibition and DNA Damage Repair
PARP1 is a crucial enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP1, the repair of these breaks is hampered. In cancer cells with deficiencies in other DNA repair pathways (such as BRCA mutations), this inhibition leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Conclusion
The 6-substituted 2,3-dihydro-1,4-benzodioxine scaffold serves as a versatile template for the development of potent and selective enzyme inhibitors. The presented data on sulfonamide and carboxamide analogs demonstrate the significant impact of substituent modifications on biological activity. This guide provides a foundation for further research into the therapeutic potential of this class of compounds, with detailed protocols and pathway diagrams to facilitate future drug discovery and development efforts.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine derivatives
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Researchers have systematically modified this core to explore its therapeutic potential, leading to the development of agents with diverse pharmacological profiles, including antihypertensive drugs and treatments for central nervous system disorders.[1][3]
Comparative Analysis of Biological Activity
The biological activity of 1,4-benzodioxine derivatives is significantly influenced by the nature and position of substituents on both the aromatic and the dioxane rings.
Adrenergic and Serotonin Receptor Activity
A significant body of research has focused on the role of 1,4-benzodioxine derivatives as ligands for α1-adrenoreceptor subtypes (α1A, α1B, α1D) and 5-HT1A serotonin receptors.[4][5] Modifications to the dioxane unit and substitutions on the aromatic ring have been shown to modulate both affinity and selectivity for these receptors.
For instance, studies on WB 4101-related benzodioxans revealed that specific structural modifications could shift the selectivity profile. Some derivatives demonstrated high affinity and selectivity for the α1a-adrenoreceptor subtype, while others showed a preference for the α1d subtype.[4] Furthermore, most structural changes led to a decrease in affinity for 5-HT1A receptors, suggesting a path for designing more selective α1-adrenoreceptor antagonists.[4] Interestingly, stereochemistry plays a crucial role, with different enantiomers exhibiting reversed selectivity for α1-adrenergic and 5-HT1A receptors.[5]
| Compound/Modification | Target | Activity (Ki, IC50, etc.) | Selectivity | Reference |
| WB 4101 analogues (3-5, 7) | α1a-adrenoreceptor | High affinity | Selective for α1a | [4] |
| WB 4101 analogue (9) | α1d-adrenoreceptor | High affinity | Selective for α1d | [4] |
| (S)-2 | 5-HT1A receptor | Potent agonist | Highly selective over α1-AR subtypes | [5] |
| (R)-4 | α1d-adrenoreceptor | Potent antagonist | α1d-AR dependent anticancer activity | [5] |
| Substituted 1,4-dioxane (14) | α1D-adrenoreceptor | Selective antagonist | - | [6][7] |
| Substituted 1,4-dioxane (15) | 5-HT1A receptor | Full agonist | - | [6][7] |
Anticancer and Enzyme Inhibitory Activity
Recent studies have explored the potential of 1,4-benzodioxine derivatives as anticancer agents and enzyme inhibitors. The anticancer activity of some derivatives has been linked to their interaction with α1d-adrenoreceptors in prostate cancer cells.[5]
Furthermore, benzodioxane-based compounds have been investigated as inhibitors of various enzymes. For example, benzodioxane carboxylic acid-based hydrazones have shown potential as α-amylase inhibitors, with the activity being dependent on the nature of the substituents.[8] Specifically, methoxy and sulfur-containing thiophene groups were found to enhance bioactivity.[8] Another area of investigation is the inhibition of the bacterial cell division protein FtsZ, where benzodioxane-benzamides have shown promise as antibacterial agents.[9] Sulfonamide derivatives of 1,4-benzodioxane-6-amine have also been synthesized and evaluated as inhibitors of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some compounds showing good inhibitory activity against lipoxygenase.
| Compound/Modification | Target | Activity (IC50) | Key Structural Features | Reference |
| Benzodioxane hydrazone (5) | α-amylase | - | Methoxy group | [8] |
| Benzodioxane hydrazone (7) | α-amylase | 2.81 ± 8.69 µg/mL | Sulfur-based thiophene ring | [8] |
| Benzodioxane-benzamides | FtsZ (S. aureus) | Low MICs | 2,6-difluoro-benzamide linked to 1,4-benzodioxane | [9] |
| N-substituted sulfonamides | α-glucosidase | Substantial inhibition | Benzodioxane and acetamide moieties | [10] |
Experimental Protocols
Receptor Binding Assays
Binding affinities of the synthesized compounds for α1-adrenoreceptor subtypes and 5-HT1A receptors were typically determined using radioligand binding assays. Membranes from CHO or HeLa cells expressing the human cloned receptors were incubated with a specific radioligand and varying concentrations of the test compounds. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[4][6][7]
Functional Assays
The functional activity of the compounds (agonist or antagonist) was assessed in isolated tissue preparations. For example, the α1A, α1B, and α1D antagonist activity was evaluated in isolated rat vas deferens, guinea pig spleen, and rat aorta, respectively.[4][6][7] The ability of the compounds to inhibit the contractile response induced by a specific agonist was measured.
Enzyme Inhibition Assays
The inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase was determined using spectrophotometric methods. The assay measures the enzymatic conversion of a substrate to a colored product in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was then calculated.[10]
Cell Viability Assays
The cytotoxic effects of the compounds on cancer cell lines, such as PC-3 prostate cancer cells, were determined using standard cell viability assays like the MTT or SRB assay. These assays measure the metabolic activity or total protein content of the cells, respectively, to determine the percentage of viable cells after treatment with the compounds.[6][7]
Structure-Activity Relationship Flow
The following diagram illustrates the general workflow for a structure-activity relationship study of 1,4-benzodioxine derivatives.
Caption: Workflow for SAR studies of 1,4-benzodioxine derivatives.
This second diagram illustrates the key structural modifications on the 1,4-benzodioxine scaffold and their resulting impact on biological activity.
Caption: Key SAR insights for 1,4-benzodioxine derivatives.
References
- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 9. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
A Comparative Guide to Purity Assessment of Synthesized 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-isocyanato-2,3-dihydro-1,4-benzodioxine derivatives. Ensuring the purity of this and other isocyanate-containing compounds is critical in drug development and various chemical syntheses to avoid unwanted side reactions and ensure product quality and safety. This document outlines key analytical techniques, presents comparative data from related aromatic isocyanates, and provides detailed experimental protocols.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical method for purity assessment depends on several factors, including the required sensitivity, specificity, and the nature of potential impurities. The most common techniques for analyzing isocyanates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration methods.
Table 1: Quantitative Comparison of Purity Assessment Methods for Aromatic Isocyanates
| Analytical Method | Principle | Limit of Detection (LOD) | Precision (%RSD) | Key Advantages | Key Limitations |
| HPLC-UV/MS | Chromatographic separation of the isocyanate (often after derivatization) followed by UV or Mass Spectrometry detection. | Low ng to pg range | < 5% | High specificity and sensitivity; suitable for less volatile or thermally sensitive compounds. | Derivatization is often required; can be more time-consuming. |
| GC-MS/FID | Separation of volatile compounds based on boiling point and polarity, followed by detection by Mass Spectrometry or Flame Ionization Detector. | Low ng to pg range | < 5% | High specificity and sensitivity, especially for volatile impurities. | The target compound may require derivatization to increase volatility; potential for degradation at high temperatures. |
| Titration | Reaction of the isocyanate with a known excess of a primary or secondary amine, followed by back-titration of the unreacted amine. | ~0.1% NCO | < 2% | Simple, low-cost, and does not require sophisticated instrumentation. | Lower sensitivity compared to chromatographic methods; susceptible to interferences from other acidic or basic impurities. |
Note: The data presented is based on studies of various aromatic isocyanates and serves as a reference for the analysis of this compound derivatives.
Alternative Scaffolds in Drug Discovery: Tetrahydroisoquinolines
In the quest for novel therapeutics, researchers often explore different molecular scaffolds. Tetrahydroisoquinolines (THIQs) represent a significant class of compounds in medicinal chemistry, with a broad range of biological activities, including antitumor and anti-inflammatory properties.[1] While structurally distinct from 1,4-benzodioxanes, THIQ derivatives, including those functionalized with isocyanate groups, offer an alternative platform for drug design.
Table 2: Comparison of 1,4-Benzodioxane and Tetrahydroisoquinoline Scaffolds
| Feature | This compound Derivatives | Tetrahydroisoquinoline (THIQ) Derivatives |
| Core Structure | Aromatic ether with a fused dioxane ring. | Aromatic amine with a fused partially saturated pyridine ring. |
| Synthesis | Typically synthesized from catechol derivatives. | Commonly synthesized via Pictet-Spengler or Bischler-Napieralski reactions.[2][3] |
| Key Biological Activities | PARP1 inhibition, anticancer. | Antitumor, anti-inflammatory, anticonvulsant.[1] |
| Purity Assessment Focus | Quantification of the isocyanate group and related impurities. | Characterization of the core structure and stereochemistry. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isocyanate Purity
This protocol is based on the derivatization of the isocyanate group, which allows for stable and detectable products.
1. Derivatization:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative into a volumetric flask.
-
Add a solution of a derivatizing agent, such as di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), in a suitable solvent (e.g., toluene or acetonitrile).
-
Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
Dilute to the mark with the solvent.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry for higher specificity.
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of the derivatized analyte.
-
The purity of the synthesized compound is calculated based on the peak area relative to the standard.
Gas Chromatography (GC) for Purity Assessment
This method is suitable for identifying volatile impurities and can be used for the main compound if it is sufficiently volatile or after derivatization.
1. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or toluene).
-
If derivatization is necessary to improve volatility, react the sample with a suitable agent (e.g., a silylating agent for any active hydrogens).
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) for general hydrocarbon impurities or Mass Spectrometer (MS) for identification of impurities.
3. Quantification:
-
Purity is typically determined by area percent, assuming all components have a similar response factor with an FID. For higher accuracy, a calibration curve with a reference standard is recommended.
Titration for Isocyanate Content
This classic method provides a direct measure of the isocyanate group concentration.
1. Reagents:
-
Standardized 0.1 N hydrochloric acid (HCl).
-
A solution of di-n-butylamine in a dry solvent (e.g., 2 N in toluene).
-
Bromocresol green indicator.
2. Procedure:
-
Accurately weigh the isocyanate sample into a dry Erlenmeyer flask.
-
Add a known excess of the di-n-butylamine solution.
-
Allow the reaction to proceed for 15 minutes.
-
Add the indicator and titrate the excess di-n-butylamine with the standardized HCl solution until the endpoint (color change) is reached.
-
Perform a blank titration without the isocyanate sample.
3. Calculation:
-
The percent isocyanate (%NCO) is calculated using the following formula: %NCO = [((V_blank - V_sample) × N_HCl × 42.02) / (Sample Weight in g)] × 100 where 42.02 is the molecular weight of the NCO group.
Mandatory Visualizations
References
A Comparative Guide to Isocyanate Reagents in Synthetic Chemistry: 6-Isocyanato-2,3-dihydro-1,4-benzodioxine vs. Other Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine with other commonly used isocyanate reagents in organic synthesis. The objective is to furnish researchers with the necessary data to select the most appropriate reagent for their specific synthetic needs, with a focus on applications in drug discovery and development.
Introduction to Isocyanate Reagents
Isocyanates (R-N=C=O) are a class of highly reactive organic compounds widely employed in the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and polymers. Their utility stems from the electrophilic nature of the isocyanate carbon atom, which readily reacts with various nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively.[1]
This guide focuses on the characteristics and performance of This compound , a heterocyclic aromatic isocyanate, and compares it with other key isocyanate reagents, including aromatic and aliphatic isocyanates.
Comparative Analysis of Isocyanate Reactivity
The reactivity of an isocyanate is primarily dictated by the electronic and steric nature of its substituent (R group).
-
Electronic Effects: Electron-withdrawing groups attached to the isocyanate moiety increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.[2][3] Conversely, electron-donating groups decrease reactivity. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[1]
-
Steric Effects: Bulky substituents near the isocyanate group can hinder the approach of nucleophiles, leading to a decrease in reaction rates.
This compound possesses a unique electronic profile. The benzodioxine ring system, with its two oxygen atoms, can exhibit a net electron-donating effect through resonance, which would be expected to decrease the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate. However, the precise electronic contribution is complex and can be influenced by the reaction conditions.
Quantitative Performance Data
While direct, head-to-head comparative studies under identical conditions are limited in the available literature, the following tables summarize representative reaction yields for this compound and other common isocyanates with various nucleophiles. It is important to note that reaction conditions may vary, and these tables should be used as a general guide to their synthetic utility.
Table 1: Synthesis of Urea Derivatives from Isocyanates and Amines
| Isocyanate Reagent | Amine Nucleophile | Product | Yield (%) | Reference |
| This compound | Substituted Anilines | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(substituted-phenyl)ureas | Not Specified | [4] |
| Phenyl Isocyanate | Octylamine | N-Phenyl-N'-octylurea | 85 | [5] |
| Hexamethylene Diisocyanate | Various Amines | Bis-ureas | Variable | [6] |
Table 2: Synthesis of Carbamate Derivatives from Isocyanates and Alcohols/Phenols
| Isocyanate Reagent | Hydroxyl Nucleophile | Product | Yield (%) | Reference |
| This compound | Not Specified | Carbamate Derivatives | Not Specified | Data not available |
| Phenyl Isocyanate | 3-Aminopropanol | Phenyl (3-aminopropyl)carbamate | High Yield | [5] |
| Phenyl Isocyanate | 1-Butanol | Butyl phenylcarbamate | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols can be adapted for comparative studies.
General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes the reaction of an isocyanate with a primary or secondary amine.
Materials:
-
Isocyanate (e.g., this compound or Phenyl Isocyanate) (1.0 eq)
-
Amine (e.g., Aniline or Benzylamine) (1.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the isocyanate (1.0 eq), dissolved in a minimal amount of the same anhydrous solvent, dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Carbamates
This protocol outlines the reaction of an isocyanate with an alcohol or phenol.
Materials:
-
Isocyanate (e.g., this compound or Phenyl Isocyanate) (1.0 eq)
-
Alcohol or Phenol (e.g., Butanol or Phenol) (1.0 eq)
-
Anhydrous Solvent (e.g., Toluene, THF, or DCM)
-
Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA))
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the alcohol or phenol (1.0 eq) and the anhydrous solvent under an inert atmosphere. If a catalyst is used, add it at this stage (typically 0.1-1 mol%).
-
Heat the mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Add the isocyanate (1.0 eq) dropwise to the heated solution.
-
Maintain the reaction at the chosen temperature and monitor its progress using TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates and the presence of a catalyst.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure carbamate.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general reaction pathways of isocyanates and a typical experimental workflow for their use in synthesis.
Caption: General reaction pathways of isocyanates with common nucleophiles.
Caption: A typical experimental workflow for isocyanate-based synthesis.
Conclusion
The choice of an isocyanate reagent is a critical parameter in the success of a synthetic route. While this compound offers a unique heterocyclic scaffold that may be advantageous in specific drug discovery programs, its reactivity is likely modulated by the electron-donating nature of the benzodioxine ring. For reactions requiring high electrophilicity, other aromatic isocyanates with electron-withdrawing substituents might be more suitable. Conversely, for applications where controlled reactivity is desired, this compound could be an excellent choice.
This guide provides a foundational understanding of the comparative aspects of these reagents. Researchers are encouraged to perform small-scale pilot reactions to determine the optimal conditions for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem4all.nethouse.ru [chem4all.nethouse.ru]
- 4. scielo.br [scielo.br]
- 5. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Quantifying 6-Isocyanato-2,3-dihydro-1,4-benzodioxine and its Products
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine, a reactive isocyanate, is critical in various stages of drug development and chemical manufacturing. Due to the inherent reactivity of the isocyanate functional group, direct analysis is challenging. Therefore, most analytical methods rely on derivatization to form stable products that can be readily quantified using standard chromatographic techniques. This guide provides a comparative overview of the most common analytical methodologies applicable to this compound, complete with experimental protocols and performance data from analogous isocyanate compounds.
Isocyanates are known to be potent respiratory sensitizers, making the monitoring of their presence crucial for safety and quality control.[1] The analytical approaches for isocyanates generally involve derivatization followed by chromatographic separation and detection.[2]
Comparison of Key Analytical Methods
The primary methods for isocyanate analysis involve derivatization followed by either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice of method depends on the analyte's volatility, the complexity of the sample matrix, and the required sensitivity.
| Method | Principle | Typical Derivatizing Agent | Advantages | Disadvantages | Typical Performance |
| HPLC-UV/MS | Derivatization of the isocyanate group to form a stable, UV-active or mass-detectable urea or amide. Separation by reversed-phase HPLC. | Di-n-butylamine (DBA)[3][4], 1-(2-Methoxyphenyl)piperazine (MPP) | Robust and widely applicable to a range of isocyanates.[2] High sensitivity and selectivity, especially with MS detection.[5] | Derivatization step can be time-consuming. Potential for interferences from the sample matrix.[6] | Linearity (R²) > 0.99[6], LOD in the low µg/L to ng/mL range.[7][8] |
| GC-MS | Derivatization to form a volatile and thermally stable derivative. Separation by GC and detection by MS. | Di-n-butylamine (DBA), Ethyl Chloroformate (ECF)[7] | High resolution and separation efficiency. Excellent for identifying and quantifying volatile and semi-volatile compounds.[9][10] | Not suitable for non-volatile or thermally labile compounds. The derivatization process can be complex.[2] | Linearity (R²) > 0.999[7], LOD in the range of 0.0025 to 0.057 µg/mL.[7] |
| Near-Infrared Spectroscopy (NIRS) | Direct measurement of the NCO functional group without derivatization. | None | Rapid analysis with no sample preparation.[11] Cost-effective for routine quality control. | Lower sensitivity and specificity compared to chromatographic methods. Requires a pre-calibration model.[11] | Dependent on the calibration model; suitable for high concentration measurements. |
Experimental Protocols
Below are detailed experimental protocols for the recommended HPLC-UV/MS and GC-MS methods for the analysis of this compound.
Protocol 1: Quantification by HPLC-UV/MS following Derivatization with Di-n-butylamine (DBA)
This method is adapted from established procedures for other isocyanates and is suitable for quantifying this compound in various sample matrices.[3][4]
1. Sample Preparation and Derivatization:
-
Accurately weigh a sample expected to contain the analyte into a volumetric flask.
-
Add a solution of 0.01 M Di-n-butylamine (DBA) in a suitable solvent (e.g., toluene or acetonitrile).
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization of the isocyanate to its corresponding urea.
-
Dilute to the final volume with the solvent.
2. HPLC-UV/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector: 254 nm.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode. Monitor the protonated molecular ion of the derivatized analyte.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by derivatizing known amounts of this compound with DBA.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Method Validation Parameters (Expected):
-
Linearity: R² > 0.99 over a concentration range of 0.1 to 100 µg/mL.
-
Accuracy: Recovery of 95-105%.
-
Precision: Relative Standard Deviation (RSD) < 5%.
-
LOD: Estimated to be in the low ng/mL range.
Caption: Workflow for HPLC-UV/MS analysis of this compound.
Protocol 2: Quantification by GC-MS following Derivatization with Ethyl Chloroformate (ECF)
This method is based on the N-ethoxycarbonylation of the corresponding diamine formed after hydrolysis of the isocyanate.[7] It is particularly useful for samples where the isocyanate may have already hydrolyzed.
1. Sample Preparation, Hydrolysis, and Derivatization:
-
Accurately weigh the sample into a suitable vial.
-
Perform acid hydrolysis to convert the isocyanate and any related products to the corresponding amine (6-amino-2,3-dihydro-1,4-benzodioxine).
-
Neutralize the solution and extract the amine into an organic solvent.
-
Add Ethyl Chloroformate (ECF) and a base (e.g., pyridine) to the extract to carry out the N-ethoxycarbonylation derivatization.
-
Wash and dry the organic phase.
2. GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C).
-
Injection: Splitless mode.
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.
3. Calibration and Quantification:
-
Prepare calibration standards starting from the corresponding amine (6-amino-2,3-dihydro-1,4-benzodioxine) and subjecting them to the same derivatization procedure.
-
Construct a calibration curve and quantify the analyte in the samples.
Method Validation Parameters (Expected):
-
Linearity: R² > 0.999.[7]
-
Accuracy: Recovery in the range of 90-110%.[7]
-
Precision: RSD < 10%.[7]
-
LOD: Expected to be in the low µg/mL range.[7]
Caption: Workflow for GC-MS analysis of this compound products.
Signaling Pathways and Logical Relationships
The analytical strategy for isocyanates is dictated by their chemical reactivity. The isocyanate group readily reacts with nucleophiles, which is exploited for derivatization.
Caption: Chemical pathways for the analysis of this compound.
This guide provides a framework for selecting and implementing a suitable analytical method for the quantification of this compound. The choice between HPLC and GC-based methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For both methods, proper validation is essential to ensure accurate and reliable results.[12][13][14][15][16]
References
- 1. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrohm.com [metrohm.com]
- 12. wjarr.com [wjarr.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. ikev.org [ikev.org]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of reactive chemical compounds such as 6-Isocyanato-2,3-dihydro-1,4-benzodioxine are critical for ensuring a safe laboratory environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans. Adherence to these procedural steps is vital for mitigating risks to both personnel and the environment.
Disclaimer: This document provides general guidance for the disposal of isocyanate compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to strictly adhere to all federal, state, and local regulations.[1][2]
Immediate Safety and Handling Precautions
Isocyanates are a class of highly reactive compounds known to be toxic and cause respiratory irritation and sensitization.[1][3] Therefore, stringent safety measures must be implemented before handling this compound.
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (nitrile or butyl), safety goggles, and a lab coat, must be worn at all times.[1][3] For operations with a potential for aerosol generation, respiratory protection may be necessary.[1]
-
Spill Preparedness: A spill kit containing inert absorbent materials such as sand, vermiculite, or sawdust should be readily available.[1][4] Do not use water to clean up spills , as isocyanates react with water to produce carbon dioxide gas, which can lead to container pressurization and potential rupture.[1][3]
Spill Cleanup Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[1][2]
-
Containment: Dike the spill to prevent it from spreading or entering drains.[1][2]
-
Absorption: Cover the spill with a dry, inert absorbent material.[1][2][4]
-
Collection: Shovel the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can produce carbon dioxide and cause a pressure buildup.[2][5]
-
Neutralization: Move the open container to a safe, well-ventilated area, such as a fume hood, to begin the neutralization process.
Waste Disposal and Neutralization Protocol
All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.[4] Neutralization is a critical step to convert the reactive isocyanate groups into more stable, inert compounds before final disposal. The isocyanate group (-N=C=O) reacts with decontamination solutions to form unstable carbamic acids, which then decompose into amines and carbon dioxide, or they react to form ureas.[4]
Decontamination Solutions
Several formulations can be used to neutralize isocyanate waste. The choice of solution may depend on the scale of the waste and institutional protocols.
| Formulation | Component 1 | Component 2 | Component 3 |
| Formula 1 | 5-10% Sodium Carbonate | 0.2% Liquid Detergent | 89.8-94.8% Water |
| Formula 2 | 3-8% Concentrated Ammonia | 0.2% Liquid Detergent | 91.8-96.8% Water |
Note on Formula 2: If using the ammonia-based solution, ensure excellent ventilation to prevent exposure to ammonia vapors.[2]
Experimental Protocol for Neutralization of Small Quantities
This protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting.
-
Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions listed in the table above in a chemically resistant, open-top container. The container should be large enough to accommodate the waste, with a recommended volume of approximately 10 parts decontamination solution to 1 part isocyanate waste.[6]
-
Slow Addition of Waste: While gently stirring, slowly and in small increments, add the isocyanate waste to the neutralization solution. This reaction can be exothermic, so careful addition is crucial to control the temperature.[4]
-
Allow for Reaction: Continue stirring for a sufficient period to ensure complete neutralization. Loosely cover the container (do not seal it) and allow it to stand in the fume hood for at least 48 hours to ensure the neutralization reaction is complete and to allow for the safe evolution of carbon dioxide gas.[1][6]
-
Verify Neutralization (Optional but Recommended): After the reaction has subsided, check the pH of the solution to ensure it is within a neutral range (typically 6-8).[4] If analytical capabilities are available, a sample of the liquid may be tested to confirm the absence of free isocyanate groups.
-
Final Disposal: The neutralized waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[4] Contact a licensed hazardous waste disposal contractor for the proper disposal of the neutralized waste and any contaminated materials.[2]
Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with one of the decontamination solutions.[4]
-
Allow the container to air dry in a well-ventilated area.
-
The decontaminated container should be disposed of in accordance with your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
Essential Safety and Handling Guide for 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 100275-94-3). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
This compound is classified as a hazardous chemical that can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity.[1] Isocyanates, as a class, are potent sensitizers, and repeated exposure can lead to severe allergic reactions and asthma.[2][3] Therefore, stringent safety protocols must be followed at all times.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene).[4][6] | Provides a barrier against skin contact, which can cause irritation and sensitization.[6][7] |
| Eye & Face Protection | Safety goggles and a face shield.[4][6][8] | Protects against splashes and vapors that can cause severe eye irritation.[1][9] |
| Respiratory Protection | A full-face or half-face respirator with a combination organic vapor and particulate filter (Type ABEK EN14387 or equivalent).[4] | Prevents inhalation of vapors, which can lead to respiratory irritation and sensitization.[1][3] |
| Body Protection | Disposable coveralls or a lab coat worn over personal clothing.[4][6] | Minimizes the risk of skin contact and contamination of personal clothing.[5] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and strong oxidizing agents.[10] The recommended storage temperature is between 2-8°C.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Preparation and Handling:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
When weighing and dispensing the chemical, use dedicated spatulas and weighing boats.
-
Keep the container tightly closed when not in use to prevent exposure to moisture in the air, which can lead to a reaction and pressure buildup.[11]
3. Spill Management:
-
In the event of a small spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[12][13] Do not use combustible materials like sawdust.[12][13]
-
Collect the absorbed material into an open-top container. Do not seal the container to allow for the escape of any carbon dioxide that may be generated.[12][14]
-
Decontaminate the spill area using one of the neutralization solutions listed in the disposal plan.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14][15]
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated absorbents, gloves, etc.) | Place in a designated, labeled, open-top hazardous waste container.[12][14] |
| Liquid Waste (Unused chemical, reaction residues) | Slowly add the waste to a neutralization solution in a fume hood.[13] Allow the mixture to stand for at least 48 hours with the container loosely capped to allow for the release of CO2.[12] |
| Empty Containers | Decontaminate empty containers by rinsing with a neutralization solution.[13][15] After decontamination, containers should be pierced to prevent reuse and disposed of as hazardous waste.[12] |
Neutralization Solutions
The following solutions can be used to decontaminate surfaces and waste materials.[13][14]
| Solution Component | Formulation 1 | Formulation 2 |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Liquid Detergent | 0.2-0.5% | 0.2-0.5% |
| Water | to 100% | to 100% |
Note: When using the ammonia-based solution, ensure adequate ventilation due to the release of ammonia vapor.[14]
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. compositesone.com [compositesone.com]
- 7. Lab safety alert: a real case of isocyanate exposure - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY90051D [pubs.rsc.org]
- 8. lakeland.com [lakeland.com]
- 9. fishersci.ie [fishersci.ie]
- 10. fishersci.com [fishersci.com]
- 11. isopa.org [isopa.org]
- 12. actsafe.ca [actsafe.ca]
- 13. benchchem.com [benchchem.com]
- 14. fsi.co [fsi.co]
- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
